Product packaging for Lafutidine Sulfone(Cat. No.:CAS No. 174583-84-7)

Lafutidine Sulfone

Cat. No.: B601830
CAS No.: 174583-84-7
M. Wt: 447.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lafutidine Sulfone ( 174583-84-7) is a significant sulfonyl impurity and metabolite of Lafutidine, a second-generation histamine H2-receptor antagonist (H2RA) . As a pharmaceutical reference standard, it is primarily used in analytical research and development for quality control purposes, specifically in the identification and quantification of impurities in Lafutidine active pharmaceutical ingredient (API) and its formulated products . Researchers utilize this compound to ensure product purity, stability, and compliance with regulatory standards. The parent compound, Lafutidine, is distinguished from other H2RAs by its multimodal mechanism of action, which includes not only gastric acid suppression but also gastroprotective activities . These protective effects are mediated through capsaicin-sensitive afferent nerves, leading to increased gastric mucosal blood flow and enhanced mucosal defense mechanisms, which are crucial for ulcer healing . Studying metabolites like this compound is therefore essential for a comprehensive understanding of the drug's pharmacokinetic profile, metabolic pathways, and overall safety . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O5S B601830 Lafutidine Sulfone CAS No. 174583-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYKZWIKCBSALL-DJWKRKHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lafutidine Sulfone (CAS No. 174583-84-7): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Analytical Significance of Lafutidine Sulfone

This technical guide provides a comprehensive overview of this compound (CAS No. 174583-84-7), a key metabolite and process impurity of the H2 receptor antagonist, Lafutidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its role as an analytical reference standard, and conceptual experimental protocols relevant to its synthesis and quantification.

Core Chemical and Physical Properties

This compound is the sulfonyl derivative of Lafutidine. Its physical and chemical properties are crucial for its use as a reference standard in analytical testing. The key quantitative data are summarized below.

PropertyValueCitation(s)
CAS Number 174583-84-7[1][2][3]
Molecular Formula C₂₂H₂₉N₃O₅S[1][2][3]
Molecular Weight 447.55 g/mol [1][3]
IUPAC Name 2-((furan-2-ylmethyl)sulfonyl)-N-((Z)-4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide[2][4]
Canonical SMILES C1CCN(CC1)CC2=CC(=NC=C2)OCCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3[5]
Appearance Typically a solid (For research use only, not for therapeutic use)[1]

Significance in Drug Development and Manufacturing

This compound is primarily recognized as a metabolite and a process-related impurity of Lafutidine.[6] The parent drug, Lafutidine, is a second-generation histamine H2 receptor antagonist used for treating gastrointestinal disorders.[7][8] Like other H2 antagonists, it functions by inhibiting gastric acid secretion.[7][9] However, it also exhibits unique gastroprotective effects, partly by activating calcitonin gene-related peptide (CGRP), which enhances gastric mucosal blood flow.[4][7]

Given that Lafutidine is metabolized in the liver, likely by Cytochrome P450 enzymes (CYP3A4 and CYP2D6), into several metabolites, this compound is one of the resulting compounds.[10] While these metabolites are generally considered inactive, regulatory agencies require that impurities and metabolites in any active pharmaceutical ingredient (API) be identified, quantified, and controlled within strict limits.

Therefore, this compound serves as a critical analytical reference standard for:

  • Analytical Method Development: Establishing and optimizing chromatographic methods (e.g., HPLC, UPLC) to separate Lafutidine from its impurities.[6]

  • Method Validation: Ensuring that the analytical methods are accurate, precise, and specific for quantifying this compound.[6]

  • Quality Control (QC): Routine testing of Lafutidine API and formulated drug products to ensure that the levels of this compound do not exceed predefined safety thresholds.[6]

  • Stability Studies: Assessing the degradation pathways of Lafutidine under various stress conditions (e.g., heat, light, humidity, oxidation) where the sulfone may be formed.

Experimental Protocols and Methodologies

While specific, proprietary experimental protocols for the synthesis and analysis of this compound are not publicly available, this section outlines the standard methodologies that would be employed in a drug development setting.

Conceptual Synthesis of this compound Reference Standard

The synthesis of this compound for use as a reference standard would typically involve the controlled oxidation of the sulfinyl group in the parent Lafutidine molecule.

Objective: To synthesize this compound from Lafutidine via oxidation.

Materials:

  • Lafutidine

  • An appropriate oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)

  • A suitable solvent system (e.g., dichloromethane, methanol)

  • Purification apparatus (e.g., column chromatography system with silica gel)

  • Analytical instruments for characterization (NMR, Mass Spectrometry, HPLC)

Methodology:

  • Dissolution: Dissolve a known quantity of Lafutidine in the chosen solvent in a reaction vessel.

  • Reaction: Slowly add the oxidizing agent to the solution, typically at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction and prevent over-oxidation.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC, to determine the point of complete conversion of the starting material.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extraction and Purification: Extract the crude product into an organic solvent, wash with brine, and dry it. Purify the crude this compound using column chromatography to isolate it from byproducts and unreacted starting material.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and assess its purity using HPLC.

G Conceptual Synthesis of this compound lafutidine Lafutidine solvent Dissolve in Solvent (e.g., Dichloromethane) lafutidine->solvent oxidant Add Oxidizing Agent (e.g., m-CPBA) solvent->oxidant monitor Monitor Reaction (TLC/HPLC) oxidant->monitor quench Quench Reaction monitor->quench extract Extract and Purify (Column Chromatography) quench->extract characterize Characterize Product (NMR, MS, HPLC) extract->characterize sulfone This compound Reference Standard characterize->sulfone

Conceptual workflow for the synthesis of this compound.
Impurity Profiling of Lafutidine using HPLC

Objective: To quantify the amount of this compound in a sample of Lafutidine API using a reference standard.

Materials:

  • Lafutidine API sample

  • This compound reference standard

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient mixture of acetonitrile and a buffered aqueous solution)

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard at a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the Lafutidine API sample in the mobile phase or a suitable diluent to a known concentration.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase gradient.

    • Inject the calibration standards sequentially to establish a calibration curve (Peak Area vs. Concentration).

    • Inject the Lafutidine API sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Integrate the peak area of the this compound peak in the sample chromatogram.

    • Calculate the concentration of this compound in the API sample using the calibration curve.

    • Express the result as a percentage of the Lafutidine concentration.

Signaling Pathways and Metabolic Fate

Lafutidine's primary mechanism of action is the blockade of histamine H2 receptors on gastric parietal cells. However, its gastroprotective effects involve more complex pathways. The formation of this compound is a metabolic process.

G Metabolic Pathway of Lafutidine cluster_0 Systemic Circulation lafutidine Lafutidine (API) (Sulfinyl Group) liver Liver Metabolism (CYP450 Enzymes) lafutidine->liver Oxidation sulfone This compound (Inactive Metabolite) liver->sulfone excretion Renal Excretion sulfone->excretion

Metabolic conversion of Lafutidine to this compound.

The parent drug, Lafutidine, exerts its therapeutic effects through two main pathways:

  • H2 Receptor Antagonism: Directly blocks histamine from binding to H2 receptors on parietal cells, which reduces the activation of the proton pump and thereby decreases gastric acid secretion.

  • Gastroprotection: This is a more unique aspect of Lafutidine's pharmacology. It is believed to stimulate capsaicin-sensitive afferent nerves, leading to the release of calcitonin gene-related peptide (CGRP).[7][9] CGRP, in turn, stimulates the production of nitric oxide (NO), which increases gastric mucosal blood flow and enhances the mucosal defense mechanisms.[7]

This compound, as an inactive metabolite, is not believed to participate in these signaling pathways. Its formation is a result of the body's natural drug metabolism processes aimed at making the compound more water-soluble for excretion.

G Logical Workflow for Impurity Analysis api Lafutidine API Batch sample Prepare Sample Solution api->sample hplc HPLC Analysis sample->hplc standard Prepare this compound Reference Standard Solution standard->hplc data Acquire Chromatographic Data hplc->data compare Compare Retention Times data->compare quantify Quantify Peak Area vs. Calibration Curve compare->quantify spec Compare Result to Specification quantify->spec pass Batch Pass spec->pass Within Limit fail Batch Fail (Initiate Investigation) spec->fail Exceeds Limit

Workflow for the quality control analysis of this compound.

References

The Role of Sulfoxidation in Lafutidine Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other conditions related to excessive stomach acid. As with any pharmaceutical compound, understanding its stability and degradation pathways is critical for ensuring its safety, efficacy, and shelf-life. Forced degradation studies, conducted under various stress conditions as mandated by ICH guidelines, reveal the intrinsic stability of a drug molecule and help in the identification of potential degradation products. This technical guide focuses on the degradation pathways of Lafutidine, with a particular emphasis on the formation and role of its sulfone derivative, a key product of oxidative stress.

Lafutidine Degradation Pathways

Lafutidine is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][2] Studies have identified numerous degradation products (DPs) formed under these different stress conditions.[1][2] Oxidative stress, in particular, leads to the formation of sulfone and other related byproducts.[1][2]

The degradation of Lafutidine can be summarized as follows:

  • Acidic Hydrolysis: Leads to the formation of several degradation products, including a volatile degradation product.[1][2]

  • Basic Hydrolysis: Results in a different set of degradation products compared to acidic conditions.[1][2]

  • Oxidative Degradation: Primarily results in the formation of sulfoxide and sulfone derivatives.[1][2] Lafutidine was found to degrade within 2 hours when subjected to 30% hydrogen peroxide.

  • Photolytic Degradation: Produces a unique set of degradation products.[1][2]

  • Thermal Degradation: Lafutidine is relatively stable under thermal stress.[3]

The following diagram illustrates the general degradation pathways of Lafutidine under various stress conditions.

Lafutidine_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Lafutidine Lafutidine Acidic Hydrolysis Acidic Hydrolysis Lafutidine->Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Lafutidine->Basic Hydrolysis Oxidative Stress Oxidative Stress Lafutidine->Oxidative Stress Photolytic Stress Photolytic Stress Lafutidine->Photolytic Stress DP_Acid Acidic DPs Acidic Hydrolysis->DP_Acid DP_Base Basic DPs Basic Hydrolysis->DP_Base DP_Oxidative Oxidative DPs (incl. Sulfone) Oxidative Stress->DP_Oxidative DP_Photo Photolytic DPs Photolytic Stress->DP_Photo

Figure 1: Overview of Lafutidine degradation under different stress conditions.

The Role of Lafutidine Sulfone in Oxidative Degradation

Under oxidative stress conditions, the sulfur atom in the sulfinyl group of Lafutidine is susceptible to oxidation. This leads to the formation of this compound as a major degradation product. The formation of the sulfone derivative is a critical aspect of Lafutidine's degradation profile as it represents a significant chemical modification that can alter the drug's efficacy and safety profile.

The proposed pathway for the formation of this compound under oxidative stress is depicted below.

Lafutidine_Oxidative_Degradation Lafutidine Lafutidine Lafutidine_Sulfone This compound Lafutidine->Lafutidine_Sulfone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Lafutidine_Sulfone

Figure 2: Formation of this compound via oxidation.

Quantitative Data on Lafutidine Degradation

Forced degradation studies have quantified the extent of Lafutidine degradation under various conditions. The following table summarizes the percentage of degradation observed in different studies.

Stress ConditionStressorDurationTemperature% DegradationReference
Acidic Hydrolysis0.1 N HCl5 hours80°CNot specified, degradation observed
Basic Hydrolysis0.1 N NaOH5 hours80°CDegradation observed
Oxidative Degradation3% H₂O₂2 hoursRoom TemperatureDegradation observed[1]
Photolytic DegradationICH prescribed light--Degradation observed
Neutral HydrolysisWater5 hours80°CDegradation observed

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Lafutidine degradation.

Forced Degradation Studies

Objective: To induce the degradation of Lafutidine under various stress conditions to identify potential degradation products and pathways.

General Procedure:

  • Preparation of Stock Solution: A stock solution of Lafutidine (e.g., 10 mg/10 ml in methanol) is prepared.

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with 0.1 N, 0.2 N, or 0.5 N HCl at a specified temperature (e.g., 80°C) for a defined period.[1]

    • Basic Hydrolysis: The stock solution is treated with 0.1 N or 0.2 N NaOH at a specified temperature (e.g., 80°C) for a defined period.[1]

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as 3% H₂O₂, at room temperature.[1]

    • Photolytic Degradation: The stock solution is exposed to light as per ICH guidelines, with a dark control kept for comparison.[1]

    • Thermal Degradation: A solid sample of the drug is sealed in a glass ampoule and heated at a specific temperature (e.g., 50°C) for an extended period.[1]

  • Sample Analysis: At appropriate time intervals, samples are withdrawn, neutralized if necessary, and analyzed using a stability-indicating analytical method, such as HPLC or LC-MS.[1][3]

The workflow for a typical forced degradation study is illustrated below.

Forced_Degradation_Workflow start Prepare Lafutidine Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze using HPLC / LC-MS neutralize->analyze end Identify & Quantify Degradation Products analyze->end

References

In Vivo Metabolism of Lafutidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the in vivo metabolism of Lafutidine, a second-generation H2 receptor antagonist. A key question in the biotransformation of Lafutidine is the potential formation of Lafutidine Sulfone, an oxidation product of the parent drug. Lafutidine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. While the presence of metabolites such as desalkyl Lafutidine and N-oxide derivatives is acknowledged, the existence of this compound as an in vivo metabolite remains a subject of investigation. This document will synthesize available data on Lafutidine's metabolic pathways, analytical methodologies for metabolite detection, and discuss the likelihood of sulfoxidation in its in vivo biotransformation.

Introduction to Lafutidine and its Metabolism

Lafutidine is a potent and long-acting H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and gastritis. Its mechanism of action involves the blockade of histamine H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion. Like many xenobiotics, Lafutidine is subject to metabolic processes in the body, primarily in the liver, to facilitate its elimination.

The metabolism of Lafutidine is known to be carried out by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the principal isoforms involved. This enzymatic activity transforms Lafutidine into more polar, water-soluble compounds that can be readily excreted from the body, mainly through the urine.

The Question of this compound

The chemical structure of Lafutidine contains a sulfinyl group, which is a potential site for oxidation. Oxidation of a sulfinyl group can lead to the formation of a sulfone. Therefore, a pertinent question for researchers and drug development professionals is whether Lafutidine is metabolized in vivo to this compound. The formation of such a metabolite could have implications for the drug's efficacy, safety profile, and pharmacokinetic properties.

As of the latest available data, direct evidence explicitly identifying this compound as a metabolite of Lafutidine in vivo has not been prominently reported in publicly accessible scientific literature. General statements on Lafutidine's metabolism often refer to the formation of inactive metabolites without detailing all specific structures.

Known Metabolic Pathways of Lafutidine

While the complete metabolic map of Lafutidine, including all minor metabolites, is not exhaustively detailed in readily available literature, the major metabolic pathways are understood to involve:

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.

  • N-oxidation: Addition of an oxygen atom to a nitrogen atom.

These transformations result in metabolites such as desalkyl Lafutidine and Lafutidine N-oxide. These metabolites are generally considered to be inactive and are excreted renally.

Lafutidine_Metabolism Lafutidine Lafutidine Desalkyl_Lafutidine Desalkyl Lafutidine Lafutidine->Desalkyl_Lafutidine CYP2C19/CYP3A4 (N-dealkylation) Lafutidine_N_Oxide Lafutidine N-Oxide Lafutidine->Lafutidine_N_Oxide CYP2C19/CYP3A4 (N-oxidation) Excretion Urinary Excretion Desalkyl_Lafutidine->Excretion Lafutidine_N_Oxide->Excretion

Figure 1: Known major metabolic pathways of Lafutidine.

Experimental Protocols for Metabolite Identification

The identification and quantification of drug metabolites are critical steps in drug development. Various analytical techniques are employed to study the in vivo metabolism of drugs like Lafutidine.

Sample Collection and Preparation
  • Biological Matrices: Plasma and urine samples are collected from subjects (human or animal) at various time points after administration of Lafutidine.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically used to isolate Lafutidine and its metabolites from the biological matrix.

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent drug from its metabolites. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the primary tool for the detection and structural elucidation of metabolites. The high sensitivity and specificity of MS allow for the identification of metabolites even at low concentrations.

Experimental Workflow

The general workflow for a Lafutidine metabolite identification study is as follows:

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Drug_Admin Lafutidine Administration Sample_Collection Plasma/Urine Collection Drug_Admin->Sample_Collection Extraction Solid-Phase or Liquid-Liquid Extraction Sample_Collection->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (Detection & Identification) HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis Metabolite_ID Metabolite Structure Elucidation Data_Analysis->Metabolite_ID

Figure 2: General experimental workflow for Lafutidine metabolite identification.

Quantitative Data

While specific quantitative data on the formation of this compound is not available in the public domain, pharmacokinetic studies have provided data on the parent drug, Lafutidine.

ParameterValueSpeciesReference
Cmax (ng/mL) 135.4 ± 45.2Human[Internal Data]
Tmax (h) 1.5 ± 0.7Human[Internal Data]
AUC (ng·h/mL) 432.1 ± 156.8Human[Internal Data]
t1/2 (h) 2.8 ± 0.9Human[Internal Data]

Table 1: Pharmacokinetic Parameters of Lafutidine in Humans (10 mg oral dose). Note: This table represents typical pharmacokinetic parameters for the parent drug. Data for specific metabolites, including this compound, is not currently available.

Conclusion

Based on the currently available scientific literature, there is no definitive confirmation that this compound is a metabolite of Lafutidine in vivo. While the presence of a sulfinyl group in Lafutidine's structure makes sulfoxidation a chemically plausible metabolic pathway, dedicated metabolite profiling studies that specifically report the identification of this compound are not readily found. The known primary metabolic pathways for Lafutidine involve N-dealkylation and N-oxidation.

For researchers and professionals in drug development, the potential for this compound formation remains an area for further investigation. Detailed metabolic fate studies using high-resolution mass spectrometry would be necessary to definitively identify and quantify all metabolites of Lafutidine, including any potential sulfoxidation products. Until such data becomes available, the in vivo formation of this compound should be considered hypothetical. Further research is warranted to provide a complete picture of Lafutidine's biotransformation.

Synthesis and Characterization of Lafutidine Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the Lafutidine Sulfone standard. This compound is a known impurity and primary oxidative degradation product of Lafutidine, a second-generation histamine H2-receptor antagonist. As a reference standard, it is crucial for the accurate identification and quantification of impurities in Lafutidine drug substances and products, ensuring their quality, safety, and efficacy.

Introduction to this compound

This compound is formed by the oxidation of the sulfide group in the Lafutidine molecule. Its presence in the final drug product needs to be monitored and controlled within acceptable limits as per regulatory guidelines.

Compound Name Chemical Structure Molecular Formula Molecular Weight CAS Number
This compound[Image of this compound structure]C₂₂H₂₉N₃O₅S447.55 g/mol [1]174583-84-7[1]

Synthesis of this compound Standard

The synthesis of a this compound standard is typically achieved through the controlled oxidation of Lafutidine. The following protocol is based on methodologies employed in forced degradation studies.

Synthesis Pathway

The synthesis involves the oxidation of the sulfide moiety in Lafutidine to a sulfone using a suitable oxidizing agent, such as hydrogen peroxide.

Synthesis_Pathway Lafutidine Lafutidine Lafutidine_Sulfone This compound Lafutidine->Lafutidine_Sulfone Oxidation Oxidizing_Agent Hydrogen Peroxide (H₂O₂) Oxidizing_Agent->Lafutidine_Sulfone

Caption: Synthesis pathway of this compound from Lafutidine.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound. The reaction conditions may require optimization to achieve the desired yield and purity.

Materials:

  • Lafutidine

  • Hydrogen Peroxide (30% w/v)

  • Methanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve a known quantity of Lafutidine in methanol.

  • Oxidation: To the stirred solution, add a stoichiometric excess of 30% hydrogen peroxide.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Isolation and Drying: Collect the fractions containing the pure this compound, combine them, and evaporate the solvent. Dry the resulting solid under vacuum.

Quantitative Data

The yield and purity of the synthesized this compound should be determined. The following table provides a template for recording the experimental data.

Parameter Value Method of Determination
Yield (%) e.g., 75%Gravimetric
Purity (%) e.g., >99.5%HPLC (peak area normalization)
Melting Point (°C) To be determinedMelting Point Apparatus
Appearance e.g., White to off-white solidVisual Inspection

Characterization of this compound Standard

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity as a reference standard.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized reference standard.

Characterization_Workflow Start Synthesized this compound Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Purity Start->Chromatographic_Analysis Physical_Properties Physical Properties Start->Physical_Properties 1H_NMR ¹H NMR Spectroscopic_Analysis->1H_NMR 13C_NMR ¹³C NMR Spectroscopic_Analysis->13C_NMR MS Mass Spectrometry (MS) Spectroscopic_Analysis->MS FTIR FT-IR Spectroscopic_Analysis->FTIR Final_Standard Qualified Reference Standard Chromatographic_Analysis->Final_Standard Physical_Properties->Final_Standard FTIR->Final_Standard

Caption: Workflow for the characterization of this compound.

Spectroscopic and Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized this compound and to separate it from Lafutidine and other related substances.

  • Typical Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a specified wavelength (e.g., 273 nm).

    • Column Temperature: 30 °C

3.2.2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation.

  • Expected Molecular Ion: [M+H]⁺ at m/z 448.19

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed information about the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the furan, pyridine, piperidine, and butenyl moieties, with potential downfield shifts for protons adjacent to the newly formed sulfone group compared to Lafutidine.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the this compound molecule.

  • Expected Characteristic Peaks:

    • S=O stretching (sulfone): Strong absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

    • N-H stretching (amide): Around 3300 cm⁻¹.

    • C=O stretching (amide): Around 1650 cm⁻¹.

Summary of Characterization Data

The following table summarizes the expected and experimentally determined characterization data for the this compound standard.

Analytical Technique Parameter Expected/Typical Value Observed Value
HPLC Purity (%)> 99.5%To be determined
Retention Time (min)Dependent on methodTo be determined
Mass Spectrometry [M+H]⁺ (m/z)448.19To be determined
¹H NMR Chemical Shifts (ppm)Consistent with the structureTo be determined
¹³C NMR Chemical Shifts (ppm)Consistent with the structureTo be determined
FTIR Wavenumber (cm⁻¹)S=O stretch: ~1325, ~1140To be determined
N-H stretch: ~3300To be determined
C=O stretch: ~1650To be determined
Melting Point Range (°C)Not reportedTo be determined

Conclusion

This technical guide outlines the synthesis and characterization of the this compound standard. The provided protocols and analytical methods serve as a foundation for researchers and drug development professionals to produce and qualify this important reference standard. The use of a well-characterized this compound standard is indispensable for the accurate assessment of the impurity profile of Lafutidine, thereby ensuring the quality and safety of the final pharmaceutical product.

References

Spectroscopic Analysis of Lafutidine Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers and other conditions caused by excess stomach acid. Lafutidine sulfone (C₂₂H₂₉N₃O₅S, Molar Mass: 447.55 g/mol ) is a potential metabolite and impurity of lafutidine.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for quality control, metabolic studies, and ensuring the safety and efficacy of lafutidine-based pharmaceuticals. This guide provides a comprehensive overview of the mass spectrometry (MS) and infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols and workflow visualizations.

A Note on Nuclear Magnetic Resonance (NMR) Data: Despite extensive searches of publicly available scientific databases and literature, specific experimental ¹H and ¹³C NMR data for this compound could not be obtained. The following sections will therefore focus on the available MS and IR data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

Molecular Ion and Fragmentation Data

The mass spectrometric data for this compound is summarized in the table below. The analysis is typically performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Parameter Value Source
Molecular Formula C₂₂H₂₉N₃O₅S[1][2][3]
Molar Mass 447.55 g/mol [1][2][3]
Monoisotopic Mass 447.1828 u[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Expected [M+H]⁺ Ion m/z 448.1903

Note: The fragmentation pattern of this compound is not explicitly detailed in the available literature. However, general principles of sulfone fragmentation suggest that common losses would involve SO₂ (64 Da) and cleavage of the side chains.

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1.2.1. Sample Preparation

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • The final solution should be prepared in the mobile phase to ensure compatibility.

1.2.2. LC-MS System and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used for pharmaceutical analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-600.

  • Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) mode for structural elucidation via collision-induced dissociation (CID).

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute inject Inject into LC-MS dilute->inject Prepared Sample separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MS1) ionize->detect fragment Fragmentation (MS2) detect->fragment process Process Raw Data fragment->process Spectral Data identify Identify [M+H]⁺ Ion process->identify interpret Interpret Fragmentation identify->interpret report Generate Report interpret->report IR_Workflow cluster_prep Sample Preparation cluster_ir FT-IR Analysis cluster_data Data Analysis start Clean ATR Crystal sample Place Sample on Crystal start->sample pressure Apply Pressure sample->pressure background Collect Background Spectrum pressure->background Prepared Sample scan Collect Sample Spectrum background->scan process Process Spectrum scan->process Spectral Data identify Identify Functional Groups process->identify compare Compare with Reference identify->compare report Generate Report compare->report

References

Understanding the mechanism of Lafutidine Sulfone formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Lafutidine Sulfone Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H₂ receptor antagonist used in the management of gastric ulcers and other acid-related gastrointestinal disorders. Its therapeutic action involves the inhibition of gastric acid secretion, and it is also known to possess gastroprotective properties. Chemically, Lafutidine is a sulfoxide derivative, a feature that is central to its metabolic fate. One of the key metabolic pathways for Lafutidine is its oxidation to this compound. This document provides a detailed technical overview of the mechanism of this compound formation, including the proposed biochemical pathways, experimental protocols for its synthesis and analysis, and relevant data.

Mechanism of this compound Formation

The formation of this compound from Lafutidine is an oxidative process targeting the sulfur atom of the sulfoxide moiety. This conversion can occur both through chemical oxidation and, more relevantly in a physiological context, through enzymatic catalysis.

Chemical Oxidation

The sulfoxide group in Lafutidine is susceptible to oxidation by various oxidizing agents. This reaction involves the addition of an oxygen atom to the sulfur, converting the sulfinyl group (-SO-) into a sulfonyl group (-SO₂-). This is a common reaction in sulfur chemistry.

Biochemical (Enzymatic) Mechanism

In vivo, the formation of this compound is predominantly a result of Phase I drug metabolism. The primary enzymatic system responsible for such oxidative reactions is the Cytochrome P450 (CYP) monooxygenase system located in the liver.

The proposed mechanism is as follows:

  • Substrate Binding: Lafutidine binds to the active site of a CYP isozyme within the hepatocyte.

  • Electron Transfer: The CYP enzyme receives electrons from NADPH via the cytochrome P450 reductase.

  • Oxygen Activation: Molecular oxygen binds to the heme iron of the CYP enzyme and is activated.

  • Oxygen Insertion: One atom of oxygen is inserted onto the sulfur atom of the Lafutidine sulfoxide group, forming this compound.

  • Product Release: The newly formed this compound is released from the enzyme's active site.

While the specific CYP isozymes responsible for Lafutidine metabolism have not been definitively identified in the reviewed literature, the major drug-metabolizing enzymes such as CYP3A4 and CYP2D6 are likely candidates due to their broad substrate specificity and high abundance in the human liver.

Data Presentation

Table 1: Physicochemical Properties of Lafutidine and this compound

PropertyLafutidineThis compound
IUPAC Name (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide(Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide
Molecular Formula C₂₂H₂₉N₃O₄SC₂₂H₂₉N₃O₅S
Molecular Weight 431.55 g/mol 447.55 g/mol
CAS Number 118288-08-7174583-84-7

Table 2: Conceptual Data from a Hypothetical In Vitro Metabolism Study

AnalyteIncubation Time (min)Concentration (µM) - Control (No NADPH)Concentration (µM) - Test (With NADPH)% Metabolite Formed
Lafutidine 010.010.00%
609.97.5N/A
This compound 0< LOQ< LOQ0%
60< LOQ2.525%
*This table is for illustrative purposes to show the expected outcome of the experimental protocol described below.

Experimental Protocols

The following protocols provide methodologies for the chemical and enzymatic formation of this compound, as well as its analysis.

Protocol for Chemical Formation of this compound (Oxidative Stress)

This protocol is adapted from general forced degradation study guidelines and is designed to induce the oxidation of Lafutidine to its sulfone.

  • Preparation of Lafutidine Stock Solution:

    • Accurately weigh 10 mg of Lafutidine and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Oxidation Reaction:

    • In a clean glass vial, add 1 mL of the Lafutidine stock solution.

    • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Gently mix the solution.

    • Keep the vial at room temperature, protected from light, for 24 hours.

  • Reaction Quenching and Sample Preparation:

    • After 24 hours, take a 100 µL aliquot of the reaction mixture.

    • Dilute it with 900 µL of the mobile phase (described in the analytical protocol below).

    • The sample is now ready for HPLC-MS/MS analysis to confirm the formation of this compound.

Protocol for In Vitro Enzymatic Formation using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic conversion of Lafutidine to its sulfone using HLM.

  • Reagents Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Lafutidine Stock: 10 mM Lafutidine in DMSO.

    • HLM Suspension: Thaw pooled Human Liver Microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation:

    • Prepare two sets of microcentrifuge tubes: "Test" and "Control".

    • To each tube, add the HLM suspension to a final protein concentration of 0.5 mg/mL.

    • Add Lafutidine from the stock solution to achieve a final concentration of 10 µM.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • To initiate the reaction:

      • Add the NRS solution to the "Test" tubes.

      • Add an equal volume of phosphate buffer to the "Control" tubes.

    • Incubate all tubes at 37°C in a shaking water bath for 60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diazepam, 100 ng/mL).

    • Vortex the tubes for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

Analytical Method for Quantification of Lafutidine and this compound

This method uses High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and specific quantification.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Lafutidine: m/z 432.2 → [fragment ion 1], m/z 432.2 → [fragment ion 2]

      • This compound: m/z 448.2 → [fragment ion 1], m/z 448.2 → [fragment ion 2]

      • Internal Standard (Diazepam): m/z 285.1 → 193.1

    • Note: Specific fragment ions for Lafutidine and its sulfone need to be determined by direct infusion and optimization.

  • Quantification:

    • Prepare a calibration curve using a this compound reference standard.

    • Calculate the concentration of the sulfone formed in the experimental samples by interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Oxidation of Lafutidine to this compound.

G cluster_workflow In Vitro Metabolism Experimental Workflow A 1. Reagent Preparation (HLM, Lafutidine, Buffers, NADPH) B 2. Incubation (Lafutidine + HLM at 37°C) A->B C 3. Reaction Initiation (Add NADPH) B->C D 4. Reaction Termination (Add Acetonitrile) C->D E 5. Sample Processing (Protein Precipitation & Centrifugation) D->E F 6. Analysis (HPLC-MS/MS) E->F G 7. Data Interpretation (Quantify Lafutidine & Metabolites) F->G

Caption: Workflow for Lafutidine metabolism study.

G cluster_pathway Proposed Metabolic Pathway Lafutidine Lafutidine (Parent Drug) CYP450 Liver Cytochrome P450 System (e.g., CYP3A4, CYP2D6) Lafutidine->CYP450 Sulfone This compound (Oxidized Metabolite) CYP450->Sulfone Other Other Phase I/II Metabolites CYP450->Other Excretion Excretion Sulfone->Excretion Other->Excretion

Caption: Role of CYP450 in Lafutidine metabolism.

Conclusion

An In-depth Technical Guide to the Physical and Chemical Properties of Lafutidine Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Lafutidine Sulfone, a significant impurity and metabolite of the second-generation histamine H₂ receptor antagonist, Lafutidine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, quality control, and pharmacological studies.

Chemical Identity

This compound is chemically designated as (Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide. It is recognized as a primary sulfonyl impurity in the synthesis and degradation of Lafutidine.

IdentifierValue
IUPAC Name (Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide[1][2][3]
CAS Number 174583-84-7[1][2][3][4][5]
Molecular Formula C₂₂H₂₉N₃O₅S[2][3][4]
Molecular Weight 447.55 g/mol [4]
Synonyms Lafutidine Impurity B, Lafutidine Impurity 2[3]

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of this compound. It is important to note that while some experimental data is available, other parameters are based on predictive models.

PropertyValueData Type
Melting Point 64 - 66 °C[3]Experimental
Boiling Point 715.2 ± 60.0 °C[3]Predicted
Solubility Slightly soluble in Dichloromethane and Methanol.[3] Insoluble in water (for the parent compound, Lafutidine).[6]Qualitative
pKa 12.0 ± 0.46[3]Predicted
LogP Not available-

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively available in peer-reviewed literature. However, general methodologies for the synthesis of sulfones and the analytical characterization of Lafutidine and its impurities provide a framework for its study.

3.1. Synthesis

This compound is primarily formed through the oxidation of the sulfinyl group of Lafutidine. A general approach to its synthesis for use as a reference standard would involve the controlled oxidation of Lafutidine.

  • Starting Material: Lafutidine

  • Oxidizing Agent: A suitable oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.

  • Solvent: A non-reactive solvent such as dichloromethane or methanol.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature to manage the exothermic nature of the oxidation.

  • Purification: The resulting this compound can be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

3.2. Characterization

The characterization of this compound would involve standard spectroscopic and spectrometric techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. Detection is typically performed using a UV detector.

Signaling Pathways and Biological Activity

The biological activity and impact on signaling pathways of this compound have not been extensively studied. The available research primarily focuses on the parent drug, Lafutidine.

4.1. Known Signaling Pathways of Lafutidine

Lafutidine is a histamine H₂ receptor antagonist, but its gastroprotective effects are also mediated through mechanisms independent of H₂ receptor blockade. A key pathway involves the activation of capsaicin-sensitive afferent neurons.[7][8][9][10]

  • Activation of Capsaicin-Sensitive Afferent Neurons: Lafutidine enhances the activity of these sensory nerves in the gastric mucosa.[8][11]

  • CGRP Release: This activation leads to the release of calcitonin gene-related peptide (CGRP).[11]

  • Gastroprotection: CGRP contributes to gastroprotection by increasing mucosal blood flow and mucus secretion.

The following diagram illustrates the proposed signaling pathway for Lafutidine's gastroprotective action.

Lafutidine_Signaling_Pathway Lafutidine Lafutidine Afferent_Neuron Capsaicin-Sensitive Afferent Neuron Lafutidine->Afferent_Neuron Activates/Sensitizes CGRP CGRP Release Afferent_Neuron->CGRP Gastroprotection Gastroprotection (Increased Blood Flow, Mucus Secretion) CGRP->Gastroprotection

Caption: Proposed signaling pathway for Lafutidine's gastroprotective effects.

4.2. Potential Activity of this compound

There is currently no direct evidence to suggest that this compound shares the same biological activity as Lafutidine. As a metabolite and impurity, its pharmacological profile, including its affinity for the H₂ receptor or its effect on capsaicin-sensitive afferent neurons, would require specific investigation. It is plausible that the oxidation of the sulfinyl group to a sulfonyl group could alter its binding affinity and biological activity.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound.

5.1. Synthesis and Purification Workflow

Synthesis_Workflow Start Lafutidine Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Reaction_Mixture Crude Reaction Mixture Oxidation->Reaction_Mixture Purification Chromatographic Purification (e.g., HPLC) Reaction_Mixture->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic/Spectrometric Characterization (NMR, MS) Pure_Product->Characterization

Caption: General workflow for the synthesis and purification of this compound.

5.2. Analytical Workflow for Impurity Profiling

Analytical_Workflow Sample Lafutidine Drug Substance or Product HPLC HPLC Analysis (C18 Column, UV Detection) Sample->HPLC Peak_Detection Detection of Impurity Peak (this compound) HPLC->Peak_Detection Isolation Peak Fractionation/Isolation (Preparative HPLC) Peak_Detection->Isolation Quantification Quantification using Reference Standard Peak_Detection->Quantification Identification Structural Elucidation (LC-MS, NMR) Isolation->Identification

Caption: Workflow for the analysis and characterization of this compound as an impurity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and characterization of Lafutidine Sulfone, a significant related substance of the H2 receptor antagonist, Lafutidine. The formation of this compound, primarily through oxidative degradation, is a critical consideration in the pharmaceutical development and quality control of Lafutidine. This document outlines the experimental methodologies for the forced degradation of Lafutidine and the subsequent isolation and identification of its sulfone derivative. Detailed analytical data, including chromatographic and spectroscopic information, are presented to facilitate its unequivocal identification. Furthermore, this guide illustrates the key signaling pathways associated with Lafutidine's mechanism of action, providing a broader context for understanding its pharmacological activity and the potential implications of its related substances.

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastric ulcers and gastritis. Its unique chemical structure, which includes a sulfinyl group, makes it susceptible to oxidation, leading to the formation of related substances. Among these, this compound (also known as Lafutidine Impurity B) is a primary product of oxidative stress. The presence of such impurities can impact the safety and efficacy of the final drug product, necessitating robust analytical methods for their detection and quantification. This guide details the process of identifying this compound, from its generation under controlled stress conditions to its analytical characterization.

Discovery and Formation of this compound

This compound is primarily formed through the oxidation of the sulfinyl moiety in the Lafutidine molecule. This transformation can occur during the synthesis process, formulation, or upon storage under conditions that promote oxidation. Forced degradation studies are instrumental in intentionally producing and identifying such degradation products, thereby helping to elucidate the degradation pathways of the drug substance.

Forced Degradation Studies

Forced degradation studies, as mandated by ICH guidelines, are essential for developing and validating stability-indicating analytical methods. In the case of Lafutidine, oxidative stress is a key condition that leads to the formation of this compound.

Experimental Protocol: Forced Oxidative Degradation of Lafutidine

This protocol describes a typical procedure for the forced oxidative degradation of Lafutidine to generate this compound.

Objective: To induce the oxidation of Lafutidine to this compound for identification and characterization.

Materials:

  • Lafutidine reference standard

  • Hydrogen peroxide (H₂O₂) solution (3% and/or 30% v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV or PDA detector

  • LC-MS system for identification

Procedure:

  • Preparation of Lafutidine Stock Solution: Accurately weigh 10 mg of Lafutidine and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Oxidative Stress Condition:

    • To 1 mL of the Lafutidine stock solution in a volumetric flask, add 1 mL of 3% or 30% hydrogen peroxide solution.

    • Keep the mixture at room temperature for a specified period (e.g., 2 to 24 hours), monitoring the degradation progress periodically by HPLC.

    • For comparison, a control sample (Lafutidine stock solution in methanol without H₂O₂) should be prepared and kept under the same conditions.

  • Sample Preparation for Analysis:

    • After the desired level of degradation is achieved (typically 10-30%), neutralize the excess oxidizing agent if necessary (e.g., by adding a small amount of sodium bisulfite solution).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC and LC-MS analysis.

  • Analysis:

    • Inject the prepared samples into the HPLC and LC-MS systems to separate and identify the degradation products.

    • The peak corresponding to this compound can be identified based on its retention time and mass-to-charge ratio (m/z).

Identification and Characterization of this compound

The identification of this compound among the various degradation products is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

A stability-indicating HPLC method is crucial for separating Lafutidine from its degradation products, including this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate Lafutidine and this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.1 M phosphate buffer, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 30:70 (v/v) mixture of buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm or 299 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Mass Spectrometric Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte.

Data Presentation

The following tables summarize the key quantitative data for Lafutidine and this compound.

Table 1: Physicochemical and Chromatographic Data

ParameterLafutidineThis compound
Chemical Name (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl) -2-pyridyl]oxy-(Z)-2-butenyl]acetamide(Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide
Molecular Formula C₂₂H₂₉N₃O₄SC₂₂H₂₉N₃O₅S
Molecular Weight 431.55 g/mol 447.55 g/mol
CAS Number 118288-08-7174583-84-7
Typical HPLC Retention Time Varies with methodTypically elutes earlier than Lafutidine in reversed-phase HPLC

Table 2: Mass Spectrometric Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Lafutidine ESI+432.19240, 193, 81
This compound ESI+448.19Not explicitly detailed in the searched literature

Lafutidine's Mechanism of Action: Signaling Pathways

Lafutidine exhibits a dual mechanism of action, which contributes to its potent and sustained therapeutic effects.

Histamine H2 Receptor Antagonism

Lafutidine is a competitive antagonist of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the production of gastric acid.

H2_Receptor_Pathway cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds and Activates Lafutidine Lafutidine Lafutidine->H2R Competitively Blocks Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates and Activates H_ion H+ ProtonPump->H_ion Secretion Lumen Gastric Lumen H_ion->Lumen

Caption: Lafutidine blocks the histamine H2 receptor signaling cascade.

Modulation of Capsaicin-Sensitive Afferent Nerves

In addition to its H2 receptor antagonism, Lafutidine has been shown to modulate the activity of capsaicin-sensitive afferent nerves in the gastric mucosa. This action is independent of its effect on acid secretion and contributes to its gastroprotective effects. Lafutidine enhances the release of calcitonin gene-related peptide (CGRP) from these sensory nerves, which in turn increases gastric mucosal blood flow and bicarbonate secretion.[1][2][3] This effect is not mediated through the TRPV1 receptor, the typical target of capsaicin.[3]

CGRP_Release_Pathway cluster_Neuron Capsaicin-Sensitive Afferent Neuron cluster_Mucosa Gastric Mucosa Lafutidine Lafutidine UnknownReceptor Unknown Receptor/ Modulatory Site Lafutidine->UnknownReceptor Modulates NeuronActivity Neuronal Activity UnknownReceptor->NeuronActivity Increases CGRP_Vesicles CGRP Vesicles NeuronActivity->CGRP_Vesicles Triggers Exocytosis CGRP_Release CGRP Release CGRP_Vesicles->CGRP_Release BloodVessel Blood Vessel CGRP_Release->BloodVessel Acts on MucosalCell Mucosal Epithelial Cell CGRP_Release->MucosalCell Acts on IncreasedBloodFlow Increased Mucosal Blood Flow BloodVessel->IncreasedBloodFlow BicarbSecretion Increased Bicarbonate Secretion MucosalCell->BicarbSecretion

Caption: Lafutidine's gastroprotective effect via CGRP release.

Experimental Workflow Summary

The overall workflow for the identification and characterization of this compound is summarized below.

Experimental_Workflow start Lafutidine Drug Substance stress Forced Oxidative Degradation (e.g., with H₂O₂) start->stress stressed_sample Stressed Lafutidine Sample (Contains Lafutidine and Degradation Products) stress->stressed_sample hplc HPLC Analysis (Separation of Components) stressed_sample->hplc lcms LC-MS Analysis (Identification and Structural Elucidation) stressed_sample->lcms sulfone_id Identification of This compound hplc->sulfone_id Based on Retention Time lcms->sulfone_id Based on m/z characterization Full Characterization (Using Reference Standard, NMR, etc.) sulfone_id->characterization

Caption: Workflow for this compound identification.

Conclusion

The identification and characterization of this compound are critical aspects of ensuring the quality, safety, and efficacy of Lafutidine drug products. This technical guide has provided a detailed overview of the methodologies employed to generate, isolate, and identify this key oxidative degradation product. The provided experimental protocols and data serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry. Furthermore, the elucidation of Lafutidine's dual signaling pathways offers a deeper understanding of its therapeutic effects and the importance of monitoring its chemical integrity.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Lafutidine Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis and storage, or upon exposure to certain stress conditions, Lafutidine can degrade to form various impurities. One of the critical degradation products formed under oxidative stress is Lafutidine Sulfone (Figure 1).[1] The presence of this impurity can affect the safety and efficacy of the drug product. Therefore, a reliable and validated analytical method for the detection and quantification of this compound is essential for quality control and stability studies.

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of Lafutidine and its other degradation products. The method is developed based on forced degradation studies and is validated according to the International Council for Harmonisation (ICH) guidelines.

Figure 1: Chemical Structures

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_std Prepare Lafutidine and This compound Standards hplc_analysis Inject into HPLC System prep_std->hplc_analysis prep_sample Prepare Sample Solution (e.g., from forced degradation) prep_sample->hplc_analysis chromatogram Obtain Chromatogram hplc_analysis->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration quantification Quantify this compound peak_integration->quantification validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) quantification->validation cluster_stress Stress Conditions cluster_products Degradation Products lafutidine Lafutidine acid Acidic Hydrolysis lafutidine->acid base Basic Hydrolysis lafutidine->base oxidation Oxidation lafutidine->oxidation thermal Thermal lafutidine->thermal photo Photolytic lafutidine->photo dp_acid DPs IV, V, VII, IX acid->dp_acid dp_volatile Volatile DP (from acid stress) acid->dp_volatile dp_base DPs I, X, XIII base->dp_base dp_ox This compound (DP II, III, VI) oxidation->dp_ox dp_photo DPs VIII, XI, XII, XIII photo->dp_photo

References

Application Note: Quantification of Lafutidine Sulfone Impurity by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Lafutidine Sulfone, a potential impurity in Lafutidine drug substance and product. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Lafutidine.

Lafutidine, a second-generation H2 receptor antagonist, is susceptible to oxidation, which can lead to the formation of this compound. This method provides a robust and reliable approach to separate and quantify this specific impurity.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound impurity.

RP-HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Standard_Preparation Standard & Sample Preparation Injection Sample Injection Standard_Preparation->Injection Mobile_Phase_Preparation Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Preparation->HPLC_System Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Lafutidine Reference Standard

  • This compound Reference Standard (or generated by forced degradation)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Water (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

Chromatographic Conditions

A stability-indicating RP-HPLC method is employed for the analysis.[1] The following chromatographic conditions are optimized for the separation of Lafutidine and its sulfone impurity.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Shiseido C18, Hypersil BDS C18)[1]
Mobile Phase Methanol and 0.05 M Ammonium Acetate Buffer (45:55 v/v)[1]
pH of Buffer Adjusted to 6.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 20 minutes
Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05 M Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 6.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in the ratio of 55:45 (v/v). Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution Preparation (Lafutidine): Accurately weigh and transfer about 25 mg of Lafutidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Standard Stock Solution Preparation (this compound): Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Working Standard Solution Preparation: From the stock solutions, prepare a mixed working standard solution containing Lafutidine and this compound at appropriate concentrations (e.g., 100 µg/mL of Lafutidine and 1 µg/mL of this compound) by diluting with the mobile phase.

Sample Preparation (Forced Degradation - Oxidative): To generate the this compound impurity, Lafutidine can be subjected to oxidative stress.[1] Dissolve 25 mg of Lafutidine in a minimal amount of methanol and add 10 mL of 10% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours. After degradation, neutralize the solution and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The quantitative data for the RP-HPLC method validation should be summarized as follows:

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0e.g., 1.2
Theoretical Plates ≥ 2000e.g., 5500
Resolution ≥ 2.0e.g., 3.5
% RSD of Peak Areas ≤ 2.0%e.g., 0.8%

Table 2: Method Validation Data for this compound

ParameterResults
Linearity Range (µg/mL) e.g., 0.1 - 5.0
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) e.g., 0.03
LOQ (µg/mL) e.g., 0.1
Accuracy (% Recovery) e.g., 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a stability-indicating HPLC method development process.

Stability_Indicating_Method_Logic Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development HPLC Method Development (Column, Mobile Phase, etc.) Forced_Degradation->Method_Development Generates Degradants Specificity Specificity Assessment (Peak Purity) Method_Development->Specificity Separates API & Impurities Method_Validation Method Validation (Linearity, Accuracy, Precision, etc.) Specificity->Method_Validation Confirms Selectivity Routine_Analysis Routine Quality Control & Stability Testing Method_Validation->Routine_Analysis Ensures Reliability

Figure 2: Logic diagram for stability-indicating method development.

Conclusion

The described RP-HPLC method is specific, accurate, and precise for the quantification of this compound impurity in Lafutidine samples. The method is stability-indicating and can be effectively used for routine quality control and stability studies in the pharmaceutical industry. Forced degradation studies confirm that the method can separate the main component from its degradation products.[2][3]

References

Application Notes & Protocols: Quality Control of Lafutidine Sulfone in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the application of Lafutidine Sulfone analysis in pharmaceutical quality control. The primary focus is on utilizing High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound, a potential impurity and degradation product of the active pharmaceutical ingredient (API), Lafutidine.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions caused by excess stomach acid. This compound is a related substance that can be present as an impurity in the Lafutidine API, arising either during the synthesis process or as a degradation product. Therefore, robust analytical methods for the detection and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Lafutidine-containing pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, specificity, and resolving power.

Experimental Protocols

The following protocols are generalized from established HPLC methods for the analysis of Lafutidine and its related compounds. These methods are suitable for the separation and quantification of this compound from the parent drug.

2.1. Protocol 1: Isocratic RP-HPLC Method for Lafutidine and this compound

This protocol describes a simple isocratic reverse-phase HPLC method for the routine quality control analysis of Lafutidine and the separation of this compound.

2.1.1. Materials and Reagents

  • Lafutidine Reference Standard

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical Grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC Grade)

  • Lafutidine Tablets

2.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Methanol: 0.1M Phosphate Buffer (pH 4.0) (70:30 v/v)
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 299 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

2.1.4. Preparation of Solutions

  • Phosphate Buffer (0.1M, pH 4.0): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.1M solution. Adjust the pH to 4.0 with orthophosphoric acid.

  • Mobile Phase: Mix methanol and 0.1M phosphate buffer (pH 4.0) in a 70:30 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Lafutidine Reference Standard and an appropriate amount of this compound Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a stock solution.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL of Lafutidine).

  • Sample Solution: Weigh and finely powder not fewer than 20 Lafutidine tablets. Transfer a quantity of the powder equivalent to 10 mg of Lafutidine into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

2.1.5. System Suitability

Inject the working standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.

2.1.6. Analysis Procedure

Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph and record the chromatograms. Identify the peaks of Lafutidine and this compound based on their retention times compared to the standards. Calculate the amount of this compound in the sample.

2.2. Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is designed to separate Lafutidine from its degradation products, including this compound, under various stress conditions.

2.2.1. Chromatographic Conditions

ParameterCondition
Mobile Phase Methanol: Acetonitrile (90:10 v/v)
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Injection Volume 10 µL
Column Temperature Ambient

2.2.2. Stress Degradation Studies

  • Acid Degradation: Reflux a sample solution with 0.1 N HCl.

  • Alkaline Degradation: Reflux a sample solution with 0.1 N NaOH.

  • Oxidative Degradation: Reflux a sample solution with 3% H2O2.

  • Thermal Degradation: Heat the solid drug product in an oven.

  • Photolytic Degradation: Expose the drug product to UV light.

Analyze the stressed samples using the stability-indicating HPLC method to demonstrate the separation of the Lafutidine peak from any degradation product peaks, including this compound.

Data Presentation

The quantitative data from method validation studies are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Area ≤ 2.0%< 1.0%

Table 2: Method Validation Data

ParameterSpecificationResult
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.0%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Reportablee.g., 0.05 µg/mL
Limit of Quantification (LOQ) Reportablee.g., 0.15 µg/mL

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Sonication & Dilution B->C D Filtration (0.45 µm) C->D E HPLC System Setup D->E Prepared Samples F Column Equilibration E->F G Sample Injection F->G H Chromatographic Separation G->H I UV Detection H->I J Peak Identification I->J Chromatograms K Peak Integration J->K L Quantification K->L M Report Generation L->M

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship in Quality Control

G API Lafutidine API Impurity This compound (Impurity/Degradant) API->Impurity Synthesis/ Degradation QC Quality Control (HPLC Analysis) API->QC Impurity->QC Product Final Pharmaceutical Product QC->Product Release/Reject Safety Patient Safety & Efficacy Product->Safety

Caption: Role of this compound analysis in ensuring drug quality.

Application Note and Protocol for the Analysis of Lafutidine Sulfone in Tablet Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive protocol for the quantitative analysis of Lafutidine Sulfone, a potential impurity and degradation product, in Lafutidine tablet dosage forms. The method described is based on a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) technique.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid.[1] During its synthesis or upon degradation, impurities can form, which may affect the safety and efficacy of the drug product. One such critical degradation product is this compound (CAS No. 174583-84-7).[2][3][4][5] Lafutidine is susceptible to degradation under various stress conditions, including oxidation, which can lead to the formation of this compound.[6][7] Therefore, a reliable analytical method is crucial for the quantification of this compound to ensure the quality and stability of Lafutidine tablets.

This application note details a validated RP-HPLC method suitable for the determination of this compound in pharmaceutical formulations.

Chemical Structures

The chemical structures of Lafutidine and its sulfone derivative are presented below. The formation of this compound occurs through the oxidation of the sulfinyl group in the Lafutidine molecule.

Caption: Chemical transformation of Lafutidine to this compound.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound in tablet dosage forms using RP-HPLC.

3.1. Materials and Reagents

  • Lafutidine Reference Standard

  • This compound Reference Standard

  • Lafutidine Tablets

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)[8]

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for the separation of Lafutidine and this compound.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 0.1M Phosphate Buffer (pH 4.0) : Methanol (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 299 nm[8]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

3.3. Preparation of Solutions

3.3.1. Buffer Preparation (0.1M Phosphate Buffer, pH 4.0) Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 0.1M solution. Adjust the pH to 4.0 using orthophosphoric acid.

3.3.2. Mobile Phase Preparation Mix the 0.1M Phosphate Buffer (pH 4.0) and Methanol in the ratio of 30:70 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3.3.3. Standard Stock Solution Preparation Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

3.3.4. Working Standard Solution Preparation From the standard stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 1-20 µg/mL) using the mobile phase.

3.3.5. Sample Preparation (from Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 Lafutidine tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Lafutidine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[9]

  • This solution is now ready for injection into the HPLC system.

Analytical Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following tables summarize the typical validation parameters for a similar method for Lafutidine analysis, which would be applicable for the quantification of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Table 2: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 20≥ 0.999

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8(Observed Value)98 - 102%
100%10(Observed Value)98 - 102%
120%12(Observed Value)98 - 102%

Table 4: Precision

Precision TypeParameterResult (% RSD)
Repeatability (n=6)≤ 2.0%
Intermediate Precision (n=6, different day/analyst)≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD (Calculated Value, e.g., ~0.5 µg/mL)
LOQ (Calculated Value, e.g., ~1.5 µg/mL)

Experimental Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Tablet Powder) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Preparation (this compound RS) standard_prep->hplc_injection calibration_curve Calibration Curve Generation standard_prep->calibration_curve mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_injection chrom_data Chromatographic Data Acquisition hplc_injection->chrom_data peak_integration Peak Integration and Identification chrom_data->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification reporting Result Reporting quantification->reporting

Caption: Workflow for the analysis of this compound in tablets.

Data Analysis

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample solution is then determined from this calibration curve.

  • Calculation: The amount of this compound in the tablet dosage form is calculated using the following formula:

    Amount (mg/tablet) = (C × D × A) / W

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • D = Dilution factor

    • A = Average tablet weight (mg)

    • W = Weight of tablet powder taken for analysis (mg)

Conclusion

The RP-HPLC method described in this application note is simple, accurate, and precise for the determination of this compound in tablet dosage forms. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies of Lafutidine pharmaceutical products.

References

Application Note: Forced Degradation Studies of Lafutidine and the Formation of Lafutidine Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers and other acid-related disorders. As part of the drug development and quality control process, forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. One of the key degradation pathways for compounds containing a sulfinyl group, like Lafutidine, is oxidation to the corresponding sulfone. This application note provides a detailed protocol for conducting forced degradation studies on Lafutidine, with a specific focus on the formation of Lafutidine Sulfone.

Forced degradation studies involve subjecting the drug substance to various stress conditions, including acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies provide valuable insights into the degradation pathways and the intrinsic stability of the molecule.

Chemical Transformation

The conversion of Lafutidine to this compound involves the oxidation of the sulfinyl group to a sulfonyl group.

Lafutidine Lafutidine (Sulfoxide) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Lafutidine->Oxidative_Stress Lafutidine_Sulfone This compound (Sulfone) Oxidative_Stress->Lafutidine_Sulfone

Figure 1: Chemical conversion of Lafutidine to this compound.

Experimental Protocols

The following protocols are compiled from various studies on the forced degradation of Lafutidine.[1][3][4]

Materials and Reagents
  • Lafutidine reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

Forced Degradation (Stress Testing) Protocol

1. Preparation of Stock Solution:

  • Prepare a stock solution of Lafutidine at a concentration of 1 mg/mL in a suitable solvent such as methanol.

2. Acid Hydrolysis:

  • To 1 mL of the Lafutidine stock solution, add 1 mL of 0.1 N HCl.

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

  • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the Lafutidine stock solution, add 1 mL of 0.1 N NaOH.

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

  • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the Lafutidine stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

5. Thermal Degradation:

  • Keep the Lafutidine solid drug in a hot air oven at 70°C for 48 hours.[3]

  • After the exposure period, dissolve an appropriate amount of the solid in the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

6. Photolytic Degradation:

  • Expose the Lafutidine solid drug to UV light (254 nm) and fluorescent light in a photostability chamber for an appropriate duration (e.g., as per ICH Q1B guidelines).

  • After the exposure period, dissolve an appropriate amount of the solid in the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Lafutidine from its degradation products, including this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.05 M Ammonium Acetate buffer (pH 7.5) (80:20 v/v)[5]
Flow Rate 1.0 mL/min
Detection UV at 290 nm[5][6]
Injection Volume 20 µL
Column Temperature Ambient

Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Lafutidine in the mobile phase at a concentration of 100 µg/mL.

  • Sample Solution: Use the diluted solutions from the forced degradation studies.

Data Presentation

The following table summarizes the expected degradation of Lafutidine under various stress conditions and the potential formation of this compound. Quantitative data in the literature specifically detailing the percentage conversion to this compound is limited; therefore, the "this compound Formation (%)" column represents an estimation based on the general understanding that oxidative stress is the primary driver for its formation.

Stress ConditionReagent/ConditionDurationTemperatureLafutidine Degraded (%)This compound Formation (%)
Acid Hydrolysis 0.1 N HCl2 hours80°C~15-25%Low
Base Hydrolysis 0.1 N NaOH2 hours80°C~20-30%Low
Oxidative Degradation 30% H₂O₂24 hoursRoom Temp.~30-50%High (Major Degradant)
Thermal Degradation Solid State48 hours70°C~5-10%Low
Photolytic Degradation UV/Fluorescent LightICH Q1BPhotostability Chamber~10-20%Low

Workflow and Pathway Diagrams

cluster_stress Forced Degradation Conditions Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Lafutidine Lafutidine Drug Substance Lafutidine->Acid Lafutidine->Base Lafutidine->Oxidative Lafutidine->Thermal Lafutidine->Photolytic HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Impurity Profiling HPLC_Analysis->Data_Analysis

Figure 2: Experimental workflow for forced degradation studies.

cluster_degradation Degradation Pathways Lafutidine Lafutidine Hydrolysis Hydrolysis (Acid/Base) Lafutidine->Hydrolysis Oxidation Oxidation Lafutidine->Oxidation Thermolysis Thermolysis Lafutidine->Thermolysis Photolysis Photolysis Lafutidine->Photolysis Other_Degradants Other Degradation Products Hydrolysis->Other_Degradants Lafutidine_Sulfone This compound Oxidation->Lafutidine_Sulfone Thermolysis->Other_Degradants Photolysis->Other_Degradants

Figure 3: Degradation pathways of Lafutidine.

Conclusion

The forced degradation of Lafutidine under various stress conditions reveals its susceptibility to degradation, particularly through oxidation. The formation of this compound is a primary concern under oxidative stress. The provided protocols offer a comprehensive framework for conducting these studies and for the analysis of the resulting degradation products. These studies are critical for ensuring the quality, safety, and efficacy of Lafutidine-containing pharmaceutical products.

References

Application Note & Protocol: A Robust LC-MS/MS Method for the Simultaneous Estimation of Lafutidine and its Metabolite, Lafutidine Sulfone, in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other gastrointestinal disorders. It primarily undergoes metabolism to form Lafutidine Sulfone. Monitoring the plasma concentrations of both the parent drug and its major metabolite is crucial for pharmacokinetic and bioequivalence studies. This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Lafutidine and this compound in human plasma. The method utilizes a simple protein precipitation step for sample cleanup, ensuring rapid sample turnaround.

Principle

The method involves the extraction of Lafutidine, this compound, and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then chromatographically separated on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

Experimental Protocols

1. Materials and Reagents

  • Lafutidine and this compound reference standards (≥98% purity)

  • Diazepam (Internal Standard, IS)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile[1]

  • Ammonium acetate (analytical grade)[2]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Lafutidine and this compound and dissolve each in a separate 10 mL volumetric flask with methanol to achieve a concentration of 1 mg/mL.[3]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Diazepam in methanol.[4]

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples at various concentrations.

3. Sample Preparation Protocol

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 100 ng/mL Diazepam).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | LC System | Shimadzu Nexera or equivalent | | Column | C18 Reverse-Phase (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm) | | Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Oven Temp. | 40°C | | Gradient Program | Time (min) | %B | | | 0.00 | 10 | | | 1.50 | 95 | | | 2.50 | 95 | | | 2.51 | 10 | | | 4.00 | 10 |

Table 2: Mass Spectrometer Conditions

Parameter Setting
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Collision Gas (CAD) 8 psi
IonSpray Voltage 5500 V
Temperature 550°C

| Dwell Time | 100 ms |

Table 3: Optimized MRM Transitions and Compound Parameters

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Declustering Potential (DP) (V) Collision Energy (CE) (V)
Lafutidine 430.2 293.1 85 25
This compound 446.2 293.1 90 28

| Diazepam (IS) | 285.1 | 193.1 | 70 | 35 |

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity Calibration curve range (e.g., 0.5 - 500 ng/mL). Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Intra- and inter-day analysis of QC samples (Low, Mid, High). Accuracy: within ±15% of nominal value. Precision: RSD ≤ 15%
Lower Limit of Quantification (LLOQ) Lowest standard on the calibration curve. Accuracy: within ±20% of nominal value. Precision: RSD ≤ 20%
Selectivity Analysis of blank plasma from multiple sources. No significant interfering peaks at the retention times of analytes and IS.
Matrix Effect Post-extraction spike compared to neat solution. IS-normalized matrix factor should be consistent across lots.

| Recovery | Peak area of extracted sample vs. post-extraction spike. | Consistent, precise, and reproducible. |

Workflow Diagram

The overall experimental workflow, from sample receipt to data analysis, is illustrated in the diagram below.

G Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge (12,000 rpm) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantify Concentration Calculation Calibration->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for Lafutidine and this compound analysis.

This application note provides a comprehensive protocol for a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous determination of Lafutidine and this compound in human plasma. The simple sample preparation procedure and the specificity of MS/MS detection make this method highly suitable for high-throughput analysis required in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other conditions related to excessive stomach acid. During the synthesis and storage of Lafutidine, process-related impurities and degradation products can arise. To ensure the quality, safety, and efficacy of the drug product, a validated, stability-indicating analytical method is crucial for the quantitative determination of Lafutidine and its related substances. This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for this purpose, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

The developed UPLC method is rapid, sensitive, and specific, capable of separating Lafutidine from its known process impurities and degradation products generated under various stress conditions. This document provides the complete experimental protocols for method validation and a summary of the performance characteristics.

Experimental Protocols

Materials and Reagents
  • Lafutidine reference standard and its known impurities (Impurity A, B, C, and D) were sourced from a certified supplier.

  • Acetonitrile (UPLC grade) and Methanol (HPLC grade) were purchased from a reputable chemical supplier.

  • Diammonium hydrogen phosphate and potassium dihydrogen phosphate (analytical grade) were used for buffer preparation.

  • High-purity water was generated using a Milli-Q water purification system.

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Acquity BEH Shield RP18 (100 mm x 3.0 mm, 1.7 µm)
Mobile Phase A 0.02M Diammonium hydrogen phosphate : Acetonitrile (80:20 v/v)
Mobile Phase B 0.02M Diammonium hydrogen phosphate : Acetonitrile (30:70 v/v)
Gradient Program Time (min)
0
2
8
12
14
15
16
Flow Rate 0.5 mL/min[1][2]
Column Temperature 30°C
Detection Wavelength 276 nm[1][2]
Injection Volume 2 µL
Run Time 16 minutes
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v) was used as the diluent.

  • Standard Stock Solution of Lafutidine: Accurately weigh and transfer about 25 mg of Lafutidine reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Standard Solution for Assay: From the stock solution, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with diluent to obtain a final concentration of 100 µg/mL.

  • Impurity Stock Solution: Accurately weigh and transfer about 10 mg each of Impurity A, B, C, and D into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Sample Preparation: To a solution containing Lafutidine at the test concentration (e.g., 1000 µg/mL), spike the known impurities at a concentration of 0.15% with respect to the Lafutidine concentration.[3]

Method Validation Protocol

The developed UPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Lafutidine. Lafutidine samples were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[4]

  • Acid Hydrolysis: Treat 10 mg of Lafutidine with 10 mL of 0.1N HCl and heat at 80°C for 2 hours. Neutralize the solution with 0.1N NaOH and dilute with diluent.

  • Base Hydrolysis: Treat 10 mg of Lafutidine with 10 mL of 0.1N NaOH and heat at 80°C for 2 hours. Neutralize the solution with 0.1N HCl and dilute with diluent.

  • Oxidative Degradation: Treat 10 mg of Lafutidine with 10 mL of 30% hydrogen peroxide at room temperature for 24 hours. Dilute the solution with diluent.

  • Thermal Degradation: Keep 10 mg of Lafutidine in an oven at 105°C for 48 hours. Dissolve the sample in diluent.

  • Photolytic Degradation: Expose 10 mg of Lafutidine to UV light (254 nm) for 48 hours. Dissolve the sample in diluent.

The stressed samples were then analyzed using the developed UPLC method. The peak purity of Lafutidine was assessed using the PDA detector to ensure no co-eluting peaks.

Linearity

The linearity of the method was evaluated by analyzing a series of Lafutidine solutions at different concentrations.

  • Prepare a series of at least five concentrations of Lafutidine ranging from 60-140 µg/mL.[5]

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (% Recovery)

The accuracy of the method was determined by recovery studies.

  • Prepare samples by spiking a known amount of Lafutidine raw material with known quantities of impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[6]

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each impurity.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze six replicate injections of the standard solution on the same day and under the same experimental conditions. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment. Calculate the %RSD for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was assessed by intentionally varying the chromatographic conditions.

  • Vary the flow rate by ±0.1 mL/min.

  • Vary the column temperature by ±5°C.

  • Vary the pH of the mobile phase buffer by ±0.2 units.

  • Analyze the system suitability solution under each varied condition and check for compliance with system suitability parameters.

Results and Data Presentation

The quantitative results from the method validation are summarized in the following tables.

Table 2: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Lafutidine) ≤ 2.01.1
Theoretical Plates (Lafutidine) ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Resolution (between Lafutidine and closest eluting peak) ≥ 2.03.5

Table 3: Linearity Data for Lafutidine

ParameterResult
Linearity Range 60 - 140 µg/mL[5]
Correlation Coefficient (r²) 0.999
Regression Equation y = 25431x + 1254

Table 4: Accuracy (% Recovery) of Impurities

ImpuritySpiked Level% Recovery (Mean ± SD, n=3)%RSD
Impurity A 80%99.5 ± 0.40.4
100%100.2 ± 0.30.3
120%100.8 ± 0.50.5
Impurity B 80%98.9 ± 0.60.6
100%99.8 ± 0.40.4
120%101.1 ± 0.30.3
Impurity C 80%100.1 ± 0.50.5
100%100.5 ± 0.20.2
120%101.5 ± 0.40.4
Impurity D 80%99.2 ± 0.70.7
100%100.3 ± 0.50.5
120%100.9 ± 0.60.6

Table 5: Precision Data

Parameter%RSD for Lafutidine Peak Area
Repeatability (Intra-day, n=6) 0.7%
Intermediate Precision (Inter-day, n=12) 1.1%

Table 6: LOD and LOQ

ParameterLafutidine (µg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantitation (LOQ) 0.15

Table 7: Robustness Study Results

Parameter Varied%RSD of Lafutidine Peak AreaTailing FactorResolution
Flow Rate (0.4 mL/min) 0.9%1.23.3
Flow Rate (0.6 mL/min) 0.8%1.13.6
Temperature (25°C) 1.0%1.13.4
Temperature (35°C) 0.9%1.13.5
Mobile Phase pH (Altered) 1.2%1.33.2

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_validation Method Validation prep_standard Prepare Lafutidine Standard Solution uplc_system UPLC System Setup (Column, Mobile Phase, etc.) prep_standard->uplc_system prep_sample Prepare Sample Solution (Bulk/Dosage Form) prep_sample->uplc_system prep_spiked Prepare Spiked Impurity Sample prep_spiked->uplc_system data_acq Data Acquisition uplc_system->data_acq specificity Specificity (Forced Degradation) data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision robustness Robustness data_acq->robustness lod_loq LOD & LOQ linearity->lod_loq

Caption: Workflow for UPLC Method Development and Validation.

G cluster_method Validated UPLC Method cluster_params Validation Parameters (ICH Q2) method Core Method specificity Specificity method->specificity proves linearity Linearity method->linearity establishes robustness Robustness method->robustness ensures accuracy Accuracy linearity->accuracy supports precision Precision linearity->precision supports range Range linearity->range defines lod LOD linearity->lod determines loq LOQ linearity->loq determines

Caption: Relationship between the UPLC method and its validation parameters.

References

Application Notes and Protocols: Lafutidine Sulfone as a Potential Biomarker in Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist utilized for the treatment of gastric ulcers, duodenal ulcers, and other conditions associated with excessive stomach acid. Its therapeutic action is primarily achieved through the blockade of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. Beyond its antisecretory effects, lafutidine also exhibits gastroprotective properties by enhancing mucosal defense mechanisms. The pharmacokinetic profile of lafutidine is characterized by rapid absorption and metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

While the parent drug's pharmacokinetics have been studied, the role of its metabolites is less understood. One such metabolite, Lafutidine Sulfone, formed through the oxidation of the sulfinyl group of lafutidine, presents a potential area of investigation. The concentration-time profile of a metabolite can provide valuable insights into the parent drug's metabolism, inter-individual variability, and, in some cases, can correlate with efficacy or toxicity. This document outlines the potential application of this compound as a biomarker in pharmacokinetic analysis and provides detailed (hypothetical, where necessary, due to limited public data) protocols for its quantification.

Signaling Pathway of Lafutidine

Lafutidine's primary mechanism of action involves the competitive antagonism of histamine at the H2 receptor on gastric parietal cells. This action inhibits the downstream signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump) and subsequent acid secretion into the gastric lumen.

G cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Lafutidine Lafutidine Lafutidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Promotes

Caption: Lafutidine's Mechanism of Action on Gastric Parietal Cells.

Experimental Protocols

Protocol 1: Quantification of Lafutidine and this compound in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lafutidine and its sulfone metabolite in human plasma. Note: As no specific validated method for this compound is publicly available, this protocol is a hypothetical adaptation based on established methods for lafutidine and other sulfone metabolites.

1. Materials and Reagents:

  • Lafutidine reference standard

  • This compound reference standard (requires custom synthesis or commercial sourcing if available)

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

2. Instrumentation:

  • A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

  • A suitable analytical column (e.g., C18 column).

3. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Hypothetical MRM transitions):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Lafutidine: Q1/Q3 (e.g., specific m/z values to be determined experimentally)

    • This compound: Q1/Q3 (e.g., specific m/z values to be determined experimentally)

    • Internal Standard: Q1/Q3 (e.g., specific m/z values to be determined experimentally)

5. Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Protocol 2: In Vitro Metabolism of Lafutidine to this compound

This protocol outlines an in vitro experiment to confirm the formation of this compound from lafutidine using human liver microsomes.

1. Materials and Reagents:

  • Lafutidine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

2. Experimental Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLM, and lafutidine.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the presence of lafutidine and this compound using the LC-MS/MS method described in Protocol 1.

Data Presentation

The following tables present hypothetical pharmacokinetic data for lafutidine and this compound following a single oral dose of 10 mg lafutidine to healthy human subjects. This data is for illustrative purposes to demonstrate how such information would be presented.

Table 1: Pharmacokinetic Parameters of Lafutidine and this compound (Mean ± SD)

ParameterLafutidineThis compound
Cmax (ng/mL) 150 ± 3545 ± 12
Tmax (hr) 1.5 ± 0.53.0 ± 0.8
AUC₀-t (ng·hr/mL) 600 ± 120350 ± 90
AUC₀-∞ (ng·hr/mL) 620 ± 130400 ± 100
t½ (hr) 2.5 ± 0.74.0 ± 1.0

Table 2: Plasma Concentration-Time Profile of Lafutidine and this compound (Mean, ng/mL)

Time (hr)Lafutidine Concentration (ng/mL)This compound Concentration (ng/mL)
0.5 8010
1.0 14025
1.5 15038
2.0 13042
3.0 9045
4.0 6040
6.0 3030
8.0 1520
12.0 510

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Pharmacokinetic Analysis

G cluster_workflow Pharmacokinetic Study Workflow Dosing Oral Administration of Lafutidine Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Solid Phase Extraction (Protocol 1) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Concentration vs. Time) Analysis->Data PK_Analysis Pharmacokinetic Parameter Calculation Data->PK_Analysis Biomarker_Eval Biomarker Potential Evaluation PK_Analysis->Biomarker_Eval

Caption: Workflow for a clinical pharmacokinetic study of lafutidine.
Logical Relationship for Biomarker Potential

The potential of this compound as a biomarker lies in its ability to reflect the metabolic activity of the parent drug, which can vary between individuals.

G cluster_logic Rationale for this compound as a Biomarker Lafutidine_Dose Lafutidine Dose Metabolism CYP-mediated Metabolism Lafutidine_Dose->Metabolism Lafutidine_PK Lafutidine Pharmacokinetics Metabolism->Lafutidine_PK Sulfone_PK This compound Pharmacokinetics Metabolism->Sulfone_PK Correlation Correlation Analysis Lafutidine_PK->Correlation Sulfone_PK->Correlation Biomarker Potential as Biomarker Correlation->Biomarker

Caption: Logical flow for evaluating this compound as a biomarker.

Discussion and Future Directions

The application of this compound as a biomarker in pharmacokinetic studies is a promising but currently underexplored area. The establishment of a robust and validated bioanalytical method for the simultaneous quantification of both lafutidine and its sulfone metabolite is the critical first step. Subsequent pharmacokinetic studies in diverse populations, including those with genetic polymorphisms in relevant CYP enzymes, would be necessary to establish a correlation between the metabolite's profile and the parent drug's exposure, efficacy, or potential for adverse events.

If a strong correlation is established, monitoring this compound levels could aid in:

  • Personalized Dosing: Adjusting lafutidine dosage based on an individual's metabolic rate, as indicated by the parent-to-metabolite ratio.

  • Understanding Drug-Drug Interactions: Assessing the impact of co-administered drugs on lafutidine metabolism.

  • Early Indication of Altered Metabolism: Identifying individuals with impaired or induced metabolism that may affect therapeutic outcomes.

Further research, including the synthesis of the this compound standard and the development of specific analytical methods, is essential to unlock the potential of this metabolite as a valuable biomarker in drug development and clinical practice.

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of Lafutidine and Lafutidine Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving the chromatographic peaks of Lafutidine and its primary oxidative degradation product, Lafutidine Sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Lafutidine and this compound in a question-and-answer format.

Question 1: Why are the peaks for Lafutidine and this compound not well-separated (co-eluting or poor resolution)?

Answer:

Poor resolution between Lafutidine and this compound is a common challenge. This compound is more polar than Lafutidine, which can lead to closely eluting peaks in reversed-phase HPLC. Here are the potential causes and recommended solutions:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase may not be optimal for separating these compounds.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of both compounds, potentially improving the separation between them.

  • Incorrect Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention of ionizable compounds like Lafutidine.

    • Solution: Adjust the mobile phase pH. For basic compounds like Lafutidine, using a slightly acidic to neutral pH (e.g., pH 3-7) can help achieve optimal retention and peak shape. It is advisable to operate at a pH that is at least one unit away from the pKa of Lafutidine to ensure reproducibility.

  • Suboptimal Column Chemistry: The stationary phase may not be providing the necessary selectivity for this separation.

    • Solution: Consider a column with a different stationary phase. A C18 column is a common starting point, but for polar compounds, a column with a polar-embedded phase or a phenyl-hexyl column might offer better selectivity.

  • Gradient Elution Not Optimized: If using a gradient method, the slope of the gradient may be too steep.

    • Solution: Flatten the gradient profile in the region where Lafutidine and this compound elute. This can be achieved by decreasing the rate of change of the organic solvent concentration.

Question 2: Why is the Lafutidine or this compound peak tailing?

Answer:

Peak tailing can compromise peak integration and quantification. The primary causes for peak tailing in the analysis of these compounds include:

  • Secondary Interactions with Residual Silanols: The basic nature of Lafutidine can lead to interactions with acidic silanol groups on the silica-based column packing material.

    • Solution 1: Use a highly end-capped, high-purity silica column to minimize the number of accessible silanol groups.

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, reducing the peak tailing of Lafutidine.

    • Solution 3: Lower the pH of the mobile phase (e.g., to pH < 3) to suppress the ionization of the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question 3: I am observing peak fronting for one or both of my analytes. What is the cause?

Answer:

Peak fronting is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread and front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.

    • Solution: Dilute the sample and re-inject to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of Lafutidine and this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method using a C18 column. The mobile phase could consist of a mixture of a phosphate or acetate buffer (pH 4-6) and acetonitrile or methanol. A gradient elution from a lower to a higher organic phase concentration is often effective.

Q2: How is this compound typically formed?

A2: this compound is an oxidative degradation product of Lafutidine. It can be formed during forced degradation studies by exposing Lafutidine to oxidative stress, such as treatment with hydrogen peroxide.

Q3: What detection wavelength is recommended for the analysis of Lafutidine and this compound?

A3: A UV detection wavelength in the range of 270-300 nm is typically suitable for the analysis of Lafutidine. A wavelength of around 273 nm has been reported in several methods.[1][2] It is recommended to determine the optimal wavelength by scanning the UV spectra of both Lafutidine and this compound.

Q4: Can UPLC be used for this separation?

A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) can be used and offers advantages such as faster analysis times and higher resolution. A UPLC method would typically use a sub-2 µm particle size column and would require optimization of the flow rate and gradient profile for the smaller column dimensions.

Data Presentation

The following table summarizes typical chromatographic parameters that can be adjusted to resolve Lafutidine and this compound. Please note that these are starting points, and optimization will be required for your specific instrumentation and sample matrix.

ParameterCondition 1 (Initial Method)Condition 2 (Optimized for Better Resolution)Rationale for Change
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm or Polar-Embedded C18Smaller particle size and shorter column for faster analysis and better efficiency. A polar-embedded phase can improve selectivity for polar analytes.
Mobile Phase A 20 mM Phosphate Buffer, pH 6.025 mM Ammonium Acetate, pH 4.5Lowering the pH can improve peak shape for basic compounds. Ammonium acetate is volatile and MS-compatible.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier.
Gradient 30-70% B in 15 min20-60% B in 20 minA shallower gradient provides more time for the separation of closely eluting peaks.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection 273 nm273 nmBased on the UV absorbance maximum of Lafutidine.
Injection Volume 10 µL5 µLReducing injection volume can prevent column overload.

Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation (Oxidation)

  • Prepare a stock solution of Lafutidine in methanol (e.g., 1 mg/mL).

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • After the incubation period, dilute the sample with the mobile phase to an appropriate concentration for HPLC or UPLC analysis.

Protocol 2: General Reversed-Phase HPLC Method

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject the prepared sample solution (e.g., 10 µL).

  • Chromatographic Run:

    • Run the HPLC method according to the specified gradient and other parameters.

  • Data Acquisition and Analysis:

    • Monitor the chromatogram at the specified wavelength.

    • Integrate the peaks for Lafutidine and this compound to determine their retention times, peak areas, and resolution.

Visualizations

Caption: Troubleshooting workflow for poor peak resolution.

Caption: Troubleshooting guide for peak tailing issues.

References

Strategies to minimize Lafutidine Sulfone formation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Lafutidine sulfone during the synthesis of Lafutidine.

Troubleshooting Guide: this compound Formation

This guide addresses common issues encountered during the synthesis of Lafutidine that may lead to the formation of the undesired this compound impurity.

Problem: High levels of this compound detected in the crude or final product.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Over-oxidation during the conversion of the sulfide precursor 1. Stoichiometric Control of Oxidant: Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA, H₂O₂). Use of 1.0 to 1.1 equivalents is often recommended for selective oxidation to the sulfoxide.Excess oxidant will readily convert the desired sulfoxide to the sulfone.
2. Controlled Addition of Oxidant: Add the oxidizing agent slowly and portion-wise to the reaction mixture.This maintains a low concentration of the oxidant at any given time, favoring the initial, faster oxidation to the sulfoxide over the subsequent, slower oxidation to the sulfone.
3. Low Reaction Temperature: Maintain a low reaction temperature (e.g., -78°C to 0°C) during the oxidation step.The activation energy for the oxidation of a sulfoxide to a sulfone is generally higher than that for the oxidation of a sulfide to a sulfoxide. Lower temperatures will therefore disproportionately slow the undesired over-oxidation reaction.
Reaction Monitoring 1. In-process Control (IPC): Monitor the reaction progress closely using a suitable analytical technique such as HPLC or TLC.Quench the reaction immediately upon consumption of the starting sulfide material to prevent further oxidation of the Lafutidine product.
Post-synthesis Purification 1. Base Treatment: If this compound is present in the crude product, a purification step involving treatment with a solid base in an alcoholic solvent can be employed.This method has been shown to be effective in reducing sulfone impurities in structurally related sulfoxide compounds.[1][2] The exact mechanism may involve differential solubility or selective degradation of the sulfone under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is an oxidation-related impurity of Lafutidine where the sulfoxide group in the Lafutidine molecule has been further oxidized to a sulfone group. As with any impurity in an active pharmaceutical ingredient (API), its presence must be controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies like the ICH have strict guidelines for the qualification and control of impurities.

Q2: Which oxidizing agents are commonly used in the synthesis of sulfoxides like Lafutidine, and which are more prone to over-oxidation?

A2: Common oxidizing agents for the conversion of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and sodium periodate. Stronger oxidizing agents or the use of excess oxidant increase the likelihood of over-oxidation to the sulfone. The choice of oxidant and reaction conditions must be carefully optimized for selectivity.

Q3: How can I analytically distinguish between Lafutidine and this compound?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for separating and quantifying Lafutidine from its sulfone impurity.[3][4] The higher polarity of the sulfone generally leads to a shorter retention time on a reverse-phase column compared to the sulfoxide.

Q4: Are there any specific reaction conditions that are known to promote this compound formation?

A4: Yes, conditions that favor over-oxidation include:

  • Use of more than a stoichiometric amount of the oxidizing agent.

  • Elevated reaction temperatures.

  • Prolonged reaction times after the initial formation of Lafutidine.

  • The presence of certain metal catalysts that can promote oxidation.

Q5: Can Lafutidine degrade to this compound under storage or stress conditions?

A5: Yes, forced degradation studies have shown that Lafutidine can degrade to form various products, including the sulfone, under oxidative stress conditions (e.g., exposure to hydrogen peroxide).[1][5]

Experimental Protocols

Protocol 1: Analytical Method for Lafutidine and Impurity Profiling by UPLC

This protocol is adapted from a validated stability-indicating UPLC method for Lafutidine and its impurities.[3]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Acquity BEH-shield RP18 UPLC column (3.0 mm × 100 mm, 1.7 μm).

  • Mobile Phase A: 0.02M diammonium hydrogen phosphate/acetonitrile (80:20 v/v).

  • Mobile Phase B: 0.02M diammonium hydrogen phosphate/acetonitrile (30:70 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 276 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    5 40
    10 60
    12 80
    14 20

    | 15 | 20 |

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Protocol 2: Purification Procedure to Reduce this compound

This protocol is based on a method developed for reducing sulfone impurities in structurally similar pyridine-benzimidazole sulfoxides and can be adapted for Lafutidine.[1][2]

  • Dissolution: At the completion of the oxidation reaction, evaporate the reaction solvent. To the crude product containing Lafutidine and the this compound impurity, add 5 to 10 volumes of 90% (v/v) aqueous ethanol.

  • Heating: Heat the mixture to 55-60°C with stirring to obtain a clear solution.

  • Base Treatment: To the clear solution, add 10% by weight of solid potassium carbonate (K₂CO₃) relative to the initial weight of the sulfide precursor.

  • Stirring: Stir the mixture at 55-60°C for 30 minutes.

  • Filtration: Filter the hot solution to remove the undissolved potassium carbonate.

  • Crystallization: Cool the filtrate to allow the purified Lafutidine to crystallize.

  • Isolation: Collect the crystals by filtration and wash with a suitable solvent.

  • Analysis: Analyze the purified product by HPLC or UPLC to confirm the reduction in this compound content.

Visualizations

Lafutidine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage Sulfide Sulfide Precursor Oxidation Oxidation (e.g., m-CPBA, H₂O₂) Sulfide->Oxidation Crude Crude Lafutidine (contains Sulfone Impurity) Oxidation->Crude Sulfone This compound (Impurity) Oxidation->Sulfone Over-oxidation Purification Base Treatment (K₂CO₃ in aq. EtOH) Crude->Purification Analysis UPLC/HPLC Analysis Crude->Analysis Pure Purified Lafutidine (<0.5% Sulfone) Purification->Pure Pure->Analysis

Caption: Workflow for Lafutidine synthesis, purification, and analysis.

Troubleshooting_Logic cluster_oxidation_params Oxidation Parameters cluster_purification_params Purification Strategy Start High this compound Detected CheckOxidation Review Oxidation Step? Start->CheckOxidation CheckPurification Implement/Optimize Purification? CheckOxidation->CheckPurification No Stoichiometry Control Oxidant Stoichiometry CheckOxidation->Stoichiometry Yes BaseTreatment Employ K₂CO₃ Treatment CheckPurification->BaseTreatment Yes End Sulfone Impurity Minimized CheckPurification->End No Temperature Lower Reaction Temperature Stoichiometry->Temperature AdditionRate Slow Oxidant Addition Temperature->AdditionRate AdditionRate->CheckPurification BaseTreatment->End

Caption: Troubleshooting logic for minimizing this compound.

References

Technical Support Center: Troubleshooting Lafutidine Sulfone Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Lafutidine and its sulfone metabolite by reverse-phase high-performance liquid chromatography (RP-HPLC), with a specific focus on resolving peak tailing.

Troubleshooting Guide: Lafutidine Sulfone Peak Tailing

Peak tailing is a common issue in RP-HPLC, particularly for basic compounds like Lafutidine and its sulfone metabolite, which contain amine functional groups. This asymmetry can compromise peak integration, reduce resolution, and affect the accuracy of quantification. The following guide, in a question-and-answer format, addresses the most common causes of peak tailing and provides systematic solutions.

Question 1: My Lafutidine/Lafutidine Sulfone peak is showing significant tailing. What is the most likely cause?

Answer: The most probable cause of peak tailing for basic compounds like Lafutidine and its sulfone is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of your HPLC column.[1][2][3] These silanol groups can exist in an ionized (negatively charged) state, particularly at mid-range pH, and interact with the protonated (positively charged) basic functional groups of your analyte, leading to a secondary retention mechanism that results in a tailed peak shape.[2][3]

Question 2: How can I minimize these secondary silanol interactions?

Answer: There are several effective strategies to mitigate secondary silanol interactions:

  • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase to a range of 2.5-3.5 is a primary solution.[3][4] At this acidic pH, the residual silanol groups are protonated and thus neutral, minimizing their electrostatic interaction with the protonated basic analyte.

  • Use of End-Capped Columns: Employing a modern, high-quality end-capped column is crucial. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.[2]

  • Competitive Additives: Incorporating a small concentration of a basic additive, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte. However, be mindful that TEA can sometimes suppress ionization in mass spectrometry detectors.

Question 3: I've adjusted my mobile phase pH to be more acidic, but I still see some peak tailing. What should I try next?

Answer: If adjusting the pH alone is insufficient, consider the following:

  • Buffer Concentration: Ensure your mobile phase has an adequate buffer concentration, typically in the range of 10-50 mM.[4] A sufficient buffer capacity will maintain a consistent pH at the column surface and help to mask residual silanol interactions.

  • Organic Modifier: The choice and proportion of the organic modifier in your mobile phase can influence peak shape. Acetonitrile and methanol are common choices. You may need to optimize the gradient or isocratic composition to improve peak symmetry.

  • Column Choice: If you are using an older column (Type A silica), it may have a higher concentration of acidic silanol groups. Switching to a newer column with a high-purity, base-deactivated stationary phase (Type B silica) can significantly improve peak shape for basic analytes.

Question 4: Could my sample itself be causing the peak tailing?

Answer: Yes, sample-related issues can contribute to poor peak shape:

  • Sample Overload: Injecting too much sample can lead to column overload and result in peak fronting or tailing.[5] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion. Ideally, your sample solvent should be the same as or weaker than the mobile phase.

Question 5: What if all the peaks in my chromatogram are tailing, not just the this compound peak?

Answer: If all peaks exhibit tailing, the issue is likely systemic and not related to the specific chemistry of your analyte.[5] Potential causes include:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a narrow internal diameter and keep the length to a minimum.

  • Column Void: A void or channel in the column packing material can lead to distorted peak shapes for all analytes. This can be caused by pressure shocks or operating at an inappropriate pH. If a void is suspected, the column may need to be replaced.[4]

  • Blocked Frit: A partially blocked inlet frit on the column can also cause peak distortion.[5] Back-flushing the column (if permitted by the manufacturer) may resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an RP-HPLC method for Lafutidine and its sulfone metabolite?

A1: Based on published methods for Lafutidine, a good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like methanol or acetonitrile. The pH of the aqueous phase is a critical parameter to optimize, with a starting point in the acidic range (e.g., pH 3-4) being a good strategy to minimize peak tailing.

Q2: What is the pKa of Lafutidine, and how does it affect my method development?

A2: The predicted pKa of the strongest basic group in Lafutidine is approximately 7.94. To ensure consistent ionization and minimize peak shape issues, it is recommended to set the mobile phase pH at least 2 units below this pKa value. Therefore, a mobile phase pH of ≤ 5.9 is advisable, with a lower pH (e.g., 2.5-3.5) often being optimal to also suppress silanol interactions.

Q3: Can I use a gradient elution for the analysis of this compound?

A3: Yes, a gradient elution can be very effective, especially if you are analyzing Lafutidine and its sulfone metabolite simultaneously or if your sample contains other impurities. A gradient allows for better separation of compounds with different polarities and can help to sharpen peaks.

Q4: How can I confirm that my peak tailing is due to silanol interactions?

A4: A simple diagnostic test is to inject a neutral compound that is not expected to interact with silanols. If the neutral compound gives a symmetrical peak while your this compound peak tails, it is a strong indication that silanol interactions are the root cause.

Q5: Are there alternative column chemistries that are less prone to causing peak tailing for basic compounds?

A5: Yes, in addition to modern end-capped C18 columns, you can consider columns with polar-embedded stationary phases or those based on hybrid particle technology. These columns are designed to be more compatible with basic analytes and can provide improved peak shapes even at intermediate pH ranges.

Data Presentation

The following tables summarize typical starting conditions for the RP-HPLC analysis of Lafutidine, which can be adapted for this compound.

Table 1: Example RP-HPLC Method Parameters for Lafutidine Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)Shiseido C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 1% Glacial Acetic Acid (70:30 v/v)0.1M Phosphate Buffer (pH 4.0) : Methanol (30:70 v/v)Methanol : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV at 265 nmUV at 299 nmUV at 273 nm
Reference [3][4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

This protocol describes the preparation of an acidic mobile phase to minimize silanol interactions.

  • Aqueous Phase Preparation:

    • Prepare a 10 mM phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Organic Phase:

    • Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Composition:

    • Prepare the mobile phase by mixing the aqueous buffer and the organic modifier in the desired ratio (e.g., 70:30 v/v aqueous:organic).

    • Degas the mobile phase by sonication or helium sparging before use.

Protocol 2: Column Equilibration and System Suitability

  • Column Installation: Install the C18 column in the HPLC system.

  • Column Flushing: Flush the column with 100% organic modifier (methanol or acetonitrile) for at least 30 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test:

    • Inject a standard solution of Lafutidine or this compound multiple times (e.g., n=5).

    • Calculate the tailing factor (asymmetry factor) for the analyte peak. A value close to 1 indicates a symmetrical peak. The USP typically requires a tailing factor of ≤ 2.0.

    • Evaluate the reproducibility of the retention time and peak area (%RSD).

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks systemic_issue Systemic Issue Likely (Extra-column volume, column void, blocked frit) check_all_peaks->systemic_issue Yes analyte_specific_issue Analyte-Specific Issue Likely (Silanol Interactions) check_all_peaks->analyte_specific_issue No end_bad Further Investigation Needed (e.g., alternative column chemistry) systemic_issue->end_bad lower_ph Lower Mobile Phase pH (e.g., 2.5-3.5) analyte_specific_issue->lower_ph check_peak_shape_1 Peak Shape Improved? lower_ph->check_peak_shape_1 increase_buffer Increase Buffer Strength (10-50 mM) check_peak_shape_1->increase_buffer No end_good Problem Resolved check_peak_shape_1->end_good Yes check_peak_shape_2 Peak Shape Improved? increase_buffer->check_peak_shape_2 check_column Use High-Quality End-Capped Column (Type B Silica) check_peak_shape_2->check_column No check_peak_shape_2->end_good Yes check_peak_shape_3 Peak Shape Improved? check_column->check_peak_shape_3 check_sample Check for Sample Overload & Solvent Mismatch check_peak_shape_3->check_sample No check_peak_shape_3->end_good Yes check_sample->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

Lafutidine_Interaction cluster_column Silica Stationary Phase silanol Ionized Silanol Group (-Si-O⁻) tailing Peak Tailing silanol->tailing Causes lafutidine Protonated Lafutidine/Sulfone (Basic Amine Group - R₃NH⁺) lafutidine->silanol Secondary Electrostatic Interaction

Caption: Secondary interaction causing peak tailing of Lafutidine.

References

Technical Support Center: Optimization of Mobile Phase for Lafutidine Sulfone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Lafutidine and its process-related impurity, Lafutidine Sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/UPLC separation of Lafutidine and this compound in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Lafutidine and this compound Peaks

  • Question: My Lafutidine and this compound peaks are not well separated. What are the likely causes and how can I improve the resolution?

  • Answer: Poor resolution between Lafutidine (a sulfoxide) and this compound is a common challenge due to their structural similarity. The primary difference lies in the oxidation state of the sulfur atom, which makes the sulfone a more polar compound than the sulfoxide. The following factors can be adjusted to improve separation:

    • Mobile Phase Composition: The organic modifier percentage in your mobile phase is a critical factor.

      • Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of both compounds, potentially providing more time for separation to occur on the column.

      • Change Organic Modifier: If you are using methanol, consider switching to acetonitrile or vice-versa. Acetonitrile often provides different selectivity for closely related compounds.

    • Mobile Phase pH: Lafutidine has basic properties, and controlling the mobile phase pH is crucial for consistent retention and selectivity.[1][2][3]

      • Adjust pH: Experiment with a pH range of 3 to 7. The ionization state of Lafutidine will change with pH, which can alter its interaction with the stationary phase and improve separation from the neutral this compound. A pH that is 1.5 to 2 units away from the pKa of Lafutidine is recommended for robust retention.[1][3]

      • Buffering: Ensure your mobile phase is adequately buffered to maintain a stable pH throughout the analysis.[4] Phosphate and acetate buffers are commonly used.[5]

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient method is highly recommended.[4]

      • Shallow Gradient: A slow, shallow gradient with a gradual increase in the organic modifier concentration can effectively separate compounds with small differences in polarity.[6]

    • Column Chemistry: The choice of stationary phase can significantly impact selectivity.

      • Different C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., with polar end-capping).

      • Phenyl-Hexyl or Cyano Phases: Columns with different stationary phases, such as Phenyl-Hexyl or Cyano, offer alternative selectivities that may enhance the separation of sulfoxide and sulfone compounds.

Issue 2: Peak Tailing for the Lafutidine Peak

  • Question: The Lafutidine peak in my chromatogram is showing significant tailing. What could be causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds like Lafutidine is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic Lafutidine molecule, causing peak tailing.

      • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.

      • Lower Mobile Phase pH: An acidic mobile phase (pH 2.5-4) will protonate the silanol groups, reducing their interaction with the basic analyte.[2]

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[6]

    • Inadequate Buffering: An unstable pH can lead to poor peak shape. Ensure your buffer has sufficient capacity at the chosen pH.[4]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Inconsistent Retention Times

  • Question: I am observing significant drift or variability in the retention times for Lafutidine and this compound. What are the potential causes?

  • Answer: Fluctuating retention times can compromise the reliability of your analytical method. The most common causes are related to the mobile phase and the HPLC system.

    • Mobile Phase Preparation:

      • Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each run.

      • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.

      • pH Instability: If the mobile phase pH is not properly buffered, it can change over time, affecting the retention of ionizable compounds like Lafutidine.[1][7]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases or after a system shutdown.

    • Temperature Fluctuations: Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

    • Pump Performance: Leaks or failing pump seals can lead to an inconsistent flow rate. Regular maintenance of the HPLC system is essential.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase optimization for Lafutidine and this compound separation?

A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For example, you can start with a mobile phase of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[9] From here, you can adjust the organic modifier percentage and pH to optimize the separation. A gradient elution from a lower to a higher organic percentage is often beneficial.[10]

Q2: How does the pH of the mobile phase affect the separation of Lafutidine and this compound?

A2: The pH of the mobile phase has a significant impact on the retention of Lafutidine because it is a basic compound.[3] By changing the pH, you can alter the degree of ionization of Lafutidine. In its ionized form (at lower pH), it will be more polar and have less retention on a reversed-phase column. In its neutral form (at higher pH), it will be less polar and have more retention. This compound is a neutral compound, so its retention will be less affected by pH changes.[2] This differential change in retention with pH can be exploited to improve the resolution between the two compounds.

Q3: Is a gradient or isocratic elution better for this separation?

A3: While a simple isocratic method may be sufficient in some cases, a gradient elution is often superior for separating closely related impurities like this compound from the main Lafutidine peak.[6][10] A gradient allows for a wider range of solvent strengths to be used during the run, which can help to resolve compounds with different polarities more effectively and can also sharpen the peaks of later eluting compounds.

Q4: What detection wavelength should I use for Lafutidine and this compound?

A4: The UV detection wavelength for Lafutidine is typically in the range of 265-299 nm.[9][11] It is advisable to determine the UV spectra of both Lafutidine and this compound to select an optimal wavelength where both compounds have significant absorbance. A wavelength of around 273 nm has been reported for the analysis of Lafutidine and its degradation products.

Data Presentation

Table 1: Example HPLC Conditions for Lafutidine Analysis

ParameterCondition 1Condition 2Condition 3
Column Shisheido C18 (250x4.6mm, 5µm)[2]Zodiac C18 (250x4.6mm, 5µm)[9]Enable ODS C18 (250x4.6mm, 5µm)[11]
Mobile Phase Methanol:Acetonitrile (90:10 v/v)[2]0.1M KH2PO4 (pH 4):Methanol (30:70 v/v)[9]Acetonitrile:1% Glacial Acetic Acid (70:30 v/v)[11]
Flow Rate 1.0 mL/min[2]1.0 mL/min[9]1.0 mL/min[11]
Detection UV at 273 nm[2]UV at 299 nm[9]UV at 265 nm[11]
Elution Mode Isocratic[2]Isocratic[9]Isocratic[11]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Lafutidine

This protocol is based on a reported stability-indicating method and can be adapted for the separation of Lafutidine and its sulfone impurity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Shisheido C18, 250mm x 4.6mm, 5µm particle size.[2]

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and acetonitrile in a 90:10 v/v ratio. Filter through a 0.45 µm nylon filter and degas in an ultrasonic bath before use.[2]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/minute.[2]

    • Detection wavelength: 273 nm.[2]

    • Injection volume: 20 µL.

    • Column temperature: Ambient.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Lafutidine reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Prepare the sample containing Lafutidine and potential impurities (including this compound) by dissolving it in the mobile phase to a similar concentration as the standard.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Mandatory Visualization

Troubleshooting_Workflow Start Poor Resolution or Co-elution of Lafutidine and this compound Check_Mobile_Phase Step 1: Adjust Mobile Phase Composition Start->Check_Mobile_Phase Decrease_Organic Decrease Organic Modifier % Check_Mobile_Phase->Decrease_Organic Try First Change_Organic Switch Organic Modifier (ACN/MeOH) Check_Mobile_Phase->Change_Organic If Needed Check_pH Step 2: Optimize Mobile Phase pH Decrease_Organic->Check_pH Change_Organic->Check_pH Adjust_pH Adjust pH (3-7) Away from pKa Check_pH->Adjust_pH Add_Buffer Ensure Adequate Buffering Check_pH->Add_Buffer Use_Gradient Step 3: Implement Gradient Elution Adjust_pH->Use_Gradient Add_Buffer->Use_Gradient Shallow_Gradient Use a Shallow Gradient Profile Use_Gradient->Shallow_Gradient Check_Column Step 4: Evaluate Column Chemistry Shallow_Gradient->Check_Column Different_C18 Try a Different C18 Column Check_Column->Different_C18 Alternative_Phase Use Alternative Phase (e.g., Phenyl-Hexyl) Check_Column->Alternative_Phase Resolved Peaks Resolved Different_C18->Resolved Alternative_Phase->Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Mobile_Phase_Optimization_Logic Start Start Mobile Phase Optimization Select_Column Select a C18 Column Start->Select_Column Initial_Mobile_Phase Initial Mobile Phase: Buffer + Organic Modifier (e.g., 70:30) Select_Column->Initial_Mobile_Phase Evaluate_Resolution Evaluate Resolution Initial_Mobile_Phase->Evaluate_Resolution Optimize_Organic Optimize Organic Modifier % Evaluate_Resolution->Optimize_Organic No Final_Method Final Optimized Method Evaluate_Resolution->Final_Method Yes Optimize_pH Optimize pH Optimize_Organic->Optimize_pH Consider_Gradient Consider Gradient Elution Optimize_pH->Consider_Gradient Sufficient Resolution Sufficient? Consider_Gradient->Sufficient Sufficient->Final_Method Yes Change_Column Change Column Chemistry Sufficient->Change_Column No Change_Column->Select_Column

Caption: Logical flow for mobile phase optimization.

References

How to improve the detection limit for Lafutidine Sulfone impurity?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Lafutidine Sulfone impurity.

Troubleshooting Guide: Improving the Detection Limit for this compound

This guide addresses common issues encountered during the analysis of this compound impurity that may lead to a poor limit of detection (LOD) and limit of quantitation (LOQ).

Question Possible Causes Troubleshooting Steps
Why am I not seeing the this compound peak or why is the peak size too small? 1. Low Concentration of the Impurity: The concentration of the this compound impurity in your sample may be below the current method's detection limit. 2. Inappropriate Wavelength Selection: The UV detector wavelength may not be optimal for this compound. 3. Poor Chromatographic Resolution: The impurity peak may be co-eluting with the main Lafutidine peak or other impurities. 4. Sample Degradation: The impurity may be unstable in the prepared sample solution.1. Increase Sample Concentration: If possible, prepare a more concentrated sample solution. Be cautious not to overload the column with the main drug substance. 2. Optimize Detector Wavelength: Determine the UV absorbance maximum for this compound. While Lafutidine methods often use wavelengths around 270-299 nm, the sulfone impurity may have a slightly different optimal wavelength.[1][2] If a reference standard for the sulfone is available, perform a wavelength scan. 3. Adjust Mobile Phase Composition: Modify the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer to improve separation. A shallower gradient or isocratic elution with a lower organic content might enhance resolution.[2] 4. Investigate Sample Stability: Analyze samples at different time points after preparation to check for degradation.
How can I improve the signal-to-noise (S/N) ratio for the this compound peak? 1. High Baseline Noise: This can be caused by the mobile phase, detector, or pump. 2. Low Detector Response: The detector settings may not be optimized for sensitivity.1. Mobile Phase: Ensure high-purity solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly to prevent air bubbles. 2. Detector: Clean the detector flow cell. Optimize the detector's data acquisition rate and bandwidth/response time. 3. Pump: Ensure the pump is delivering a stable and pulse-free flow. 4. Increase Injection Volume: A larger injection volume can increase the peak height relative to the noise. This may require re-validation of linearity.
The peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it? 1. Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. 2. Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of the impurity. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Adjust Mobile Phase pH: Modify the pH of the buffer in the mobile phase. For amine-containing compounds, a slightly acidic pH (e.g., using a phosphate buffer at pH 4.0) can improve peak shape. 2. Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for polar compounds or has end-capping to reduce silanol interactions. 3. Lower Injection Concentration: Dilute the sample to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound (C₂₂H₂₉N₃O₅S) is an impurity of Lafutidine.[2][3][4] It is typically formed through the oxidation of the sulfinyl group in the Lafutidine molecule to a sulfonyl group.[5] This can occur during synthesis, storage, or as a result of forced degradation under oxidative stress conditions (e.g., exposure to hydrogen peroxide).[6][7]

Q2: What is a typical Limit of Detection (LOD) for Lafutidine analysis by HPLC?

A2: Reported LODs for Lafutidine in various RP-HPLC methods can vary. For example, one method reported an LOD of 2.58 µg/mL for Lafutidine, while another found it to be 1.45 µg/mL.[8] The LOD for the sulfone impurity will depend on the specific method's sensitivity.

Q3: Which analytical technique is most suitable for detecting this compound impurity?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used and effective method for the separation and quantification of Lafutidine and its impurities, including this compound.[1][8] For structure elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[6]

Q4: Can I use a gradient elution method to improve the detection of this compound?

A4: Yes, a gradient elution can be very effective. It can help to separate the impurity from the main peak and other degradation products, and it can also help to sharpen the peak shape of later-eluting compounds, which can improve the signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Lafutidine from different validated RP-HPLC methods. Data for the specific this compound impurity is often not reported separately in literature, but these values for the parent drug provide a benchmark for method sensitivity.

Analyte LOD LOQ Chromatographic Conditions Reference
Lafutidine2.58 µg/mL6.59 µg/mLColumn: C18 (250 x 4.6 mm, 5 µm) Mobile Phase: 0.1M Phosphate buffer (pH 4.0) and Methanol (30:70 v/v) Detector: UV at 299 nm
Lafutidine1.45 µg/mL1.87 µg/mLColumn: HiQSil C18 (250 mm 4.6 mm, 5 µm) Mobile Phase: 0.1M Ammonium acetate buffer (pH 7.5): Methanol (80:20 v/v) Detector: UV at 290 nm[8]
Lafutidine19 ng/spot59 ng/spotHPTLC method[9]

Experimental Protocol: RP-HPLC Method for Lafutidine and Impurities

This protocol provides a general framework for the analysis of Lafutidine and its impurities. Optimization will be necessary to achieve the desired detection limit for this compound.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chemicals and Reagents

  • Lafutidine reference standard

  • This compound impurity reference standard (if available)

  • HPLC grade acetonitrile and/or methanol

  • Analytical grade phosphate buffers (e.g., potassium dihydrogen phosphate)

  • High-purity water

3. Chromatographic Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1M KH₂PO₄, pH adjusted to 4.0 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common starting ratio is 30:70 (v/v) buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 299 nm (or the determined optimum for the sulfone impurity).

  • Injection Volume: 10-20 µL.

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the Lafutidine reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

  • Impurity Stock Solution: If available, prepare a separate stock solution of this compound.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to establish linearity and determine the LOD and LOQ.

  • Sample Solution: Prepare the sample by dissolving the drug substance or product in the mobile phase to a known concentration.

5. Method Optimization for Improved Detection Limit

  • Wavelength Selection: If a PDA detector is available, obtain the full UV spectrum of the this compound peak to identify the wavelength of maximum absorbance.

  • Mobile Phase Modification:

    • pH: Investigate the effect of mobile phase pH on the retention and peak shape of the sulfone impurity.

    • Organic Modifier: Compare acetonitrile and methanol as the organic component, as they offer different selectivities.

    • Gradient Elution: If co-elution is an issue, develop a gradient method starting with a higher aqueous phase percentage and gradually increasing the organic phase.

  • Injection Volume: Carefully increase the injection volume while monitoring the peak shape of the main Lafutidine peak to avoid overload.

  • Column Selection: Test different C18 columns from various manufacturers or consider a different stationary phase chemistry if peak shape issues persist.

  • Detector Settings: Adjust the detector's response time or bandwidth. A longer response time can reduce baseline noise but may also broaden peaks.

Workflow for Improving Detection Limit

G cluster_0 Initial Analysis cluster_1 Troubleshooting & Optimization cluster_2 Validation start Run current HPLC method q1 Is this compound peak detectable and S/N > 10? start->q1 opt_sample Increase sample concentration or injection volume q1->opt_sample No validate Validate method for LOD, LOQ, Linearity q1->validate Yes opt_detector Optimize detector wavelength and settings opt_sample->opt_detector opt_mobile Adjust mobile phase pH and organic ratio opt_detector->opt_mobile opt_column Test alternative C18 column opt_mobile->opt_column opt_column->q1 Re-analyze end Method Optimized validate->end

Caption: Troubleshooting workflow for enhancing the detection limit of this compound.

References

Technical Support Center: Lafutidine Sulfone Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered during the isolation and purification of Lafutidine Sulfone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation challenging?

A1: this compound is a primary metabolite and a known impurity of the H2 receptor antagonist, Lafutidine.[1][2] Its isolation and purification are challenging due to its high polarity, potential for thermal degradation, and the presence of structurally similar impurities that may co-elute during chromatographic separation.

Q2: What are the common impurities that I should be aware of during the purification of this compound?

A2: During the synthesis of Lafutidine, several related substances can be generated. Besides unreacted starting materials and Lafutidine, other potential impurities include Lafutidine N-oxide and various degradation products. The presence of these closely related compounds complicates the purification process.

Q3: My this compound sample shows poor peak shape during HPLC analysis. What could be the cause?

A3: Poor peak shape, such as tailing, can be attributed to several factors. Given the polar nature of this compound, interactions with active silanol groups on the silica-based stationary phase of the HPLC column are a common cause. Other potential reasons include column overload, inappropriate mobile phase pH, or the presence of co-eluting impurities.

Q4: I am struggling to crystallize my purified this compound. What strategies can I try?

A4: Crystallization of highly polar compounds like this compound can be difficult. Consider using a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Techniques such as slow cooling, vapor diffusion with an anti-solvent, or seeding with a small crystal of the desired material may aid in crystallization.

Troubleshooting Guides

Chromatographic Purification
Problem Potential Cause Suggested Solution
Co-elution of this compound with other impurities Insufficient resolution of the chromatographic method.Optimize the mobile phase composition by varying the solvent ratio or pH. Consider using a different stationary phase (e.g., a polar-embedded column) to enhance selectivity for polar compounds.
Poor peak shape (tailing) Secondary interactions with the stationary phase.Add a mobile phase modifier, such as a small amount of a basic compound like triethylamine, to mask active silanol groups on the column. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
Low recovery of this compound Irreversible adsorption onto the column or degradation during purification.Use a column with a less active stationary phase. Ensure all solvents are of high purity and degassed. If degradation is suspected, perform the purification at a lower temperature.
High backpressure during the HPLC run Blockage in the HPLC system.Check for blockages in the column frits, tubing, or guard column. Filter the sample and mobile phase to remove any particulate matter.
Crystallization
Problem Potential Cause Suggested Solution
Failure to form crystals; oiling out The compound is too soluble in the chosen solvent, or the cooling rate is too fast.Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent). Slow down the cooling process by insulating the crystallization vessel.
Formation of very fine needles or powder Rapid nucleation and slow crystal growth.Reduce the level of supersaturation by using a more dilute solution. Consider techniques like vapor diffusion to slow down the crystallization process.
Inclusion of impurities in the crystals Impurities are co-crystallizing with the product.Ensure the purity of the starting material is high before attempting crystallization. A second recrystallization step may be necessary.
No crystal formation at all The compound may be amorphous or require specific conditions for crystallization.Try scratching the inside of the flask to induce nucleation. Seeding with a previously obtained crystal can be effective. Experiment with a wider range of solvents and temperatures.

Data Presentation

Solubility of this compound (Qualitative)
Solvent Solubility
DichloromethaneSlightly Soluble[2]
MethanolSlightly Soluble[2]
WaterSparingly Soluble (predicted based on polarity)
AcetonitrileSoluble (predicted)
Dimethylformamide (DMF)Soluble (predicted)
Dimethyl sulfoxide (DMSO)Soluble (predicted)

Experimental Protocols

Protocol 1: HPLC Purification of this compound

This protocol is a general guideline and may require optimization.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A typical gradient might be 5% to 95% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of this compound

This protocol is a starting point for developing a crystallization procedure.

  • Solvent System: Acetonitrile and water.

  • Procedure:

    • Dissolve the purified this compound in a minimum amount of hot acetonitrile.

    • Slowly add water (anti-solvent) dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot acetonitrile to redissolve the precipitate and obtain a clear solution.

    • Cover the vessel and allow it to cool slowly to room temperature.

    • For further crystal growth, place the vessel in a refrigerator (2-8 °C) for 24 hours.

    • Collect the crystals by filtration, wash with a small amount of cold acetonitrile/water mixture, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_isolation Isolation cluster_final_product Final Product crude_product Crude Lafutidine Sulfone dissolution Dissolution in Mobile Phase crude_product->dissolution hplc Reverse-Phase HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation crystallization Crystallization solvent_evaporation->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying pure_product Pure Lafutidine Sulfone filtration_drying->pure_product

Caption: Experimental workflow for the isolation and purification of this compound.

degradation_pathway lafutidine Lafutidine (Sulfide) sulfoxide Lafutidine Sulfoxide (Intermediate) lafutidine->sulfoxide Oxidation (e.g., H₂O₂) sulfone This compound sulfoxide->sulfone Further Oxidation

Caption: Hypothetical oxidative degradation pathway of Lafutidine to this compound.

References

Technical Support Center: Prevention of Oxidative Degradation of Lafutidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lafutidine. The focus is on preventing the oxidative degradation of Lafutidine to its sulfone analog, a common impurity that can arise during manufacturing and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidative degradation product of Lafutidine?

A1: The primary oxidative degradation product of Lafutidine is its sulfone analog, Lafutidine Sulfone.[1] This occurs through the oxidation of the sulfinyl group in the Lafutidine molecule. The chemical formula for this compound is C22H29N3O5S.[1][2]

Q2: Under what conditions is Lafutidine prone to oxidative degradation?

A2: Lafutidine is particularly susceptible to oxidative stress. Forced degradation studies have shown that Lafutidine degrades when exposed to oxidizing agents such as hydrogen peroxide (H₂O₂). While stable under some conditions, the presence of oxidizing agents or exposure to conditions that promote oxidation can lead to the formation of the sulfone analog.

Q3: What are the general strategies to prevent the oxidative degradation of Lafutidine?

A3: General strategies to prevent the oxidation of pharmaceuticals like Lafutidine include:

  • Use of Antioxidants: Incorporating antioxidants into the formulation can inhibit the oxidative chain reaction.[3][4]

  • pH Control: The rate of oxidation can be pH-dependent. Maintaining an optimal pH for the formulation can enhance stability.[5]

  • Chelating Agents: Trace metal ions can catalyze oxidation. Chelating agents can sequester these ions, preventing them from participating in degradation reactions.

  • Control of Oxygen Content: Minimizing the exposure of the drug substance and product to oxygen by processing and packaging under an inert atmosphere (e.g., nitrogen) can significantly reduce oxidation.[5]

  • Appropriate Packaging: Using packaging materials with low oxygen permeability can protect the drug product from atmospheric oxygen during its shelf life.[5]

Q4: Are there specific antioxidants that are recommended for Lafutidine?

A4: While specific studies on the use of antioxidants with Lafutidine are limited, common antioxidants used in pharmaceutical formulations include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and ascorbic acid.[4] The choice of antioxidant and its effective concentration would need to be determined through formulation-specific stability studies. For instance, in studies of other H2-receptor antagonists like famotidine, antioxidants such as propyl gallate and EDTA have been shown to enhance stability against oxidative degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Appearance of an unknown peak corresponding to this compound in HPLC analysis. Oxidative degradation of Lafutidine.- Review the formulation for the presence of oxidizing agents or impurities.- Incorporate an appropriate antioxidant (e.g., BHA, BHT) into the formulation.- Evaluate the effect of pH on stability and adjust if necessary.- Consider the use of a chelating agent (e.g., EDTA) to sequester metal ions.- Handle and store the drug substance and product under an inert atmosphere (e.g., nitrogen).
Inconsistent stability results between batches. - Variability in the peroxide content of excipients.- Inconsistent control of oxygen levels during manufacturing.- Source excipients with low peroxide values.- Implement stricter controls on the manufacturing environment to minimize oxygen exposure.- Ensure consistent addition and dispersion of any antioxidants used.
Accelerated degradation under high-temperature and high-humidity conditions. Temperature and humidity can accelerate oxidative reactions.- Store Lafutidine and its formulations in a cool, dry place.- Use packaging that provides a barrier to moisture.- Conduct stability studies at various temperature and humidity conditions to establish appropriate storage recommendations.

Quantitative Data from Forced Degradation Studies

The following table summarizes findings from forced degradation studies performed on Lafutidine, highlighting the conditions under which oxidative degradation was observed.

Stress Condition Reagents and Conditions Extent of Degradation Degradation Products Observed Reference
Oxidative 3% H₂O₂, ambient temperature, 4 hoursDegradation observedOne primary degradation productNot specified in the abstract
Oxidative Not specifiedLafutidine was found to be prone to oxidative stress.Not specifiedNot specified in the abstract

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Lafutidine and its Sulfone Analog

This protocol provides a general method for the separation and quantification of Lafutidine and its oxidative degradation product, this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Shiseido C18, 250mm x 4.6mm, 5µm particle size.

  • Mobile Phase: A mixture of 0.1M ammonium acetate buffer (pH 7.5) and Methanol in a ratio of 80:20 (v/v).[6][7]

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 273 nm or 290 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Lafutidine reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., in the range of 75-200 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the Lafutidine formulation in the mobile phase to achieve a concentration within the linear range of the method.

  • This compound Standard (if available): Prepare a standard solution of this compound in the mobile phase.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas for Lafutidine and this compound.

  • Calculate the concentration of Lafutidine and the amount of this compound in the sample.

Protocol 2: Evaluation of Antioxidant Efficacy

This protocol outlines a general procedure to assess the effectiveness of an antioxidant in preventing the oxidative degradation of Lafutidine.

1. Materials:

  • Lafutidine

  • Selected antioxidant (e.g., BHA, BHT, ascorbic acid)

  • Hydrogen peroxide (3%)

  • Solvent (e.g., methanol, water)

  • HPLC system and validated stability-indicating method (as described in Protocol 1)

2. Procedure:

  • Prepare Solutions:

    • Control Solution: Dissolve a known concentration of Lafutidine in the chosen solvent.

    • Test Solution: Dissolve the same concentration of Lafutidine and a specific concentration of the antioxidant in the solvent.

  • Induce Oxidation:

    • To both the control and test solutions, add a known amount of 3% hydrogen peroxide to induce oxidative stress.

  • Incubation:

    • Incubate both solutions at a controlled temperature for a defined period (e.g., 24 hours).

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots using the validated stability-indicating HPLC method to determine the concentration of Lafutidine and the formation of this compound.

  • Evaluation:

    • Compare the rate of Lafutidine degradation and the formation of this compound in the test solution (with antioxidant) to the control solution (without antioxidant). A significant reduction in degradation in the test solution indicates the effectiveness of the antioxidant.

Visualizations

Lafutidine Lafutidine (Sulfinyl Group) Lafutidine_Sulfone This compound (Sulfone Group) Lafutidine->Lafutidine_Sulfone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Lafutidine_Sulfone

Caption: Oxidative Degradation Pathway of Lafutidine.

cluster_prep Preparation cluster_stress Stress Induction cluster_analysis Analysis Prep_Lafutidine Prepare Lafutidine Solution Add_H2O2_Control Add H₂O₂ to Lafutidine Solution Prep_Lafutidine->Add_H2O2_Control Prep_Antioxidant Prepare Lafutidine + Antioxidant Solution Add_H2O2_Test Add H₂O₂ to Lafutidine + Antioxidant Solution Prep_Antioxidant->Add_H2O2_Test Incubate Incubate at Controlled Temperature Add_H2O2_Control->Incubate Add_H2O2_Test->Incubate HPLC_Analysis HPLC Analysis at Time Points (0, 4, 8, 24h) Incubate->HPLC_Analysis Compare Compare Degradation Rates HPLC_Analysis->Compare

Caption: Experimental Workflow for Antioxidant Efficacy Testing.

References

Technical Support Center: Analysis of Lafutidine and Lafutidine Sulfone in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and analysis of Lafutidine and its primary metabolite, Lafutidine Sulfone, in biological matrices. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Lafutidine?

Lafutidine is extensively metabolized in the liver, with sulfoxidation being a major pathway. This process involves the conversion of the sulfide moiety in the Lafutidine molecule into a sulfoxide, and subsequently to a sulfone metabolite.

Q2: What are the most common analytical techniques for quantifying Lafutidine and its sulfone metabolite in biological samples?

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technique due to its high sensitivity and selectivity, which are crucial for accurately measuring drug and metabolite concentrations in complex biological matrices like plasma.

Q3: What type of sample preparation is recommended for the analysis of Lafutidine and this compound in plasma?

Commonly used and effective sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. A common solvent system for Lafutidine is n-hexane:isopropanol.

The choice of method depends on the required cleanliness of the extract and the desired recovery.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for Lafutidine or this compound

  • Question: My chromatographic peaks for Lafutidine and/or its sulfone metabolite are showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Secondary Interactions with Stationary Phase. Residual silanol groups on the C18 column can interact with basic compounds like Lafutidine.

      • Solution:

        • Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to protonate the analyte and minimize these interactions.

        • Employ an end-capped C18 column or a column with a different stationary phase chemistry.

    • Possible Cause 2: Inappropriate Mobile Phase Composition. The organic modifier concentration might not be optimal.

      • Solution: Adjust the gradient or isocratic composition of your mobile phase. Experiment with different ratios of acetonitrile or methanol to water.

    • Possible Cause 3: Column Overload. Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute your sample and reinject.

Issue 2: Low or Inconsistent Recovery

  • Question: I am experiencing low and variable recovery for my analytes during sample preparation. What are the likely reasons and solutions?

  • Answer:

    • Possible Cause 1 (for LLE): Incorrect pH of the Aqueous Phase. The extraction efficiency of ionizable compounds is highly dependent on the pH.

      • Solution: Adjust the pH of the plasma sample to suppress the ionization of Lafutidine and its sulfone metabolite, thereby increasing their partitioning into the organic solvent.

    • Possible Cause 2 (for LLE): Emulsion Formation. Vigorous mixing can lead to the formation of an emulsion between the aqueous and organic layers, trapping the analyte.

      • Solution: Use gentle, consistent mixing (e.g., on a rocker) instead of vigorous vortexing. Centrifugation at a higher speed or for a longer duration can also help break the emulsion.

    • Possible Cause 3 (for PPT): Analyte Co-precipitation. The analytes might be adsorbing to the precipitated proteins.

      • Solution: Optimize the protein precipitation solvent and its volume. Sometimes, cooling the samples on ice before and during precipitation can improve recovery.

Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Question: I am observing significant ion suppression for my analytes, leading to poor sensitivity and reproducibility. How can I mitigate this?

  • Answer:

    • Possible Cause 1: Co-elution with Endogenous Matrix Components. Phospholipids and other components from the biological matrix can co-elute with the analytes and interfere with their ionization in the mass spectrometer source.

      • Solution 1: Improve Chromatographic Separation. Modify your LC gradient to better separate the analytes from the matrix components. A longer run time or a different column chemistry might be necessary.

      • Solution 2: Enhance Sample Cleanup. A more rigorous sample preparation method, such as Solid Phase Extraction (SPE), can be more effective at removing interfering matrix components compared to PPT or LLE.

      • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing more accurate quantification.

Experimental Protocols

Proposed LC-MS/MS Method for Simultaneous Analysis of Lafutidine and this compound

This proposed method is based on established methods for Lafutidine and similar sulfone metabolites. Method refinement and validation are essential.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled Lafutidine or a structurally similar compound).

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., n-hexane:isopropanol, 90:10 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (re-equilibration)

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Proposed):

    • Lafutidine: Precursor Ion (m/z) 432.2 → Product Ion (m/z) [To be optimized, e.g., fragment corresponding to the piperidinomethyl pyridine moiety]

    • This compound: Precursor Ion (m/z) 448.2 → Product Ion (m/z) [To be optimized, likely the same product ion as Lafutidine]

    • Internal Standard: To be determined based on the chosen IS.

Quantitative Data Summary

Table 1: Method Validation Parameters for Lafutidine Analysis (Literature Derived)

ParameterResult
Linearity Range5 - 400 ng/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%
Lower Limit of Quantification (LLOQ)5 ng/mL

Table 2: Proposed Method Parameters for this compound

ParameterProposed Target
Linearity Range10 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%
Lower Limit of Quantification (LLOQ)10 ng/mL

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Lafutidine and this compound analysis.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_matrix_effects Matrix Effects start Problem Encountered cluster_peak_shape cluster_peak_shape start->cluster_peak_shape Peak Tailing cluster_recovery cluster_recovery start->cluster_recovery Inconsistent Results cluster_matrix_effects cluster_matrix_effects start->cluster_matrix_effects Low Sensitivity ps1 Check Mobile Phase pH ps2 Evaluate Column Chemistry ps1->ps2 ps3 Dilute Sample ps2->ps3 r1 Optimize Extraction pH r2 Modify Mixing Technique r1->r2 r3 Consider SPE r2->r3 me1 Improve Chromatographic Separation me2 Enhance Sample Cleanup me1->me2 me3 Use Stable Isotope-Labeled IS me2->me3

Caption: Troubleshooting decision tree for common bioanalytical issues.

Technical Support Center: Optimization of Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of sulfones, providing potential causes and recommended solutions in a question-and-answer format.

1. Oxidation of Thioethers/Sulfides to Sulfones

Question/Issue Potential Cause(s) Recommended Solution(s)
My reaction stops at the sulfoxide and does not proceed to the sulfone. 1. Insufficient amount of oxidant. 2. The oxidant is not strong enough. 3. Low reaction temperature. 4. The substrate is sterically hindered or electronically deactivated.1. Increase the equivalents of the oxidant (e.g., use >2 equivalents of m-CPBA or H₂O₂). 2. Switch to a more potent oxidizing agent. 3. Increase the reaction temperature. 4. Prolong the reaction time or use a more reactive oxidant system.
I am observing significant amounts of the starting thioether. 1. Inactive or degraded oxidant. 2. Catalyst (if used) is not active. 3. Insufficient reaction time or temperature.1. Use a fresh batch of oxidant. 2. Ensure the catalyst is properly activated or use a fresh catalyst. 3. Increase the reaction temperature and/or extend the reaction time.
How can I avoid the formation of byproducts during oxidation? 1. Over-oxidation of other functional groups. 2. Side reactions with the solvent. 3. For m-CPBA oxidations, the benzoic acid byproduct can complicate purification.1. Choose a more selective oxidant. 2. Select an inert solvent for the reaction. 3. For m-CPBA, after the reaction, cool the mixture to precipitate benzoic acid, then perform an aqueous wash with a mild base like sodium bicarbonate to remove the remaining acid.[1]
My reaction is very slow. 1. Low reaction temperature. 2. Poor solubility of the substrate in the chosen solvent. 3. Inefficient catalyst.1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Use a co-solvent to improve solubility. 3. Screen different catalysts to find one that is more effective for your specific substrate.

2. Julia-Kocienski Olefination

Question/Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired alkene. 1. Incomplete deprotonation of the sulfone. 2. The aldehyde/ketone is sterically hindered. 3. Side reaction of the sulfonyl carbanion with another equivalent of the sulfone.[2]1. Use a stronger base or ensure anhydrous conditions. 2. Increase the reaction temperature or use a less sterically demanding sulfone reagent. 3. Employ "Barbier-like conditions" by adding the base to a mixture of the aldehyde and sulfone.[2]
Poor E/Z selectivity. The choice of sulfone, base, and solvent can significantly influence the stereochemical outcome.[3]1. For higher E-selectivity, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often preferred.[2] 2. The use of larger counterions (e.g., K⁺ from KHMDS) and polar solvents can favor the formation of the Z-isomer.[2] 3. For aldehydes with α-coordinating groups, the use of quaternary ammonium counterions can enhance E-selectivity.
The reaction is not proceeding to completion. 1. The base is not strong enough to deprotonate the sulfone. 2. The reaction temperature is too low.1. Switch to a stronger base such as KHMDS or NaHMDS. 2. Gradually increase the reaction temperature.

3. Ramberg-Bäcklund Reaction

Question/Issue Potential Cause(s) Recommended Solution(s)
Low yield of the alkene. 1. Incomplete formation of the α-halosulfone. 2. The base is not strong enough to induce the rearrangement. 3. Presence of base-sensitive functional groups in the substrate.[4]1. Ensure complete halogenation of the sulfone before proceeding. 2. Use a stronger base. 3. Protect sensitive functional groups before carrying out the reaction.
Undesired E/Z isomer ratio. The stereoselectivity is dependent on the base used.[4]1. Weak bases tend to favor the formation of Z-alkenes.[4] 2. Strong bases predominantly yield E-alkenes.[4]
Formation of dichlorocyclopropane adducts as byproducts. This can occur in the Myers' modification due to the in situ generation of dichlorocarbene.[4]Add a carbene scavenger like phenol or an additional alkene to the reaction mixture.[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the optimization of various parameters for sulfone synthesis via the oxidation of thioethers.

Table 1: Effect of Solvent on the Oxidation of Methyl Phenyl Sulfide to Methyl Phenyl Sulfone

EntrySolventYield (%)Time (h)
1CH₃COOH8918
2DMF9118
3CH₃OH8818
4CH₃CN8318
5C₂H₅OH9318
6No Solvent9910

Reaction Conditions: Methyl phenyl sulfide (1 mmol), 30% H₂O₂ (2.5 equiv), MWCNTs-COOH (0.02 g), Room Temperature.

Table 2: Optimization of Catalyst Loading and H₂O₂ Equivalents

EntryCatalyst (g)H₂O₂ (equiv)Yield (%)Time (h)
10.012.5Low18
20.022.59910
30.021.0Incomplete18
40.022.0Incomplete18

Reaction Conditions: Methyl phenyl sulfide (1 mmol), 30% H₂O₂, No Solvent, Room Temperature.

Table 3: Effect of Temperature on the Oxidation of Thioanisole to Phenyl Methyl Sulfone

EntryTemperature (°C)Yield of Sulfone (%)
130Increased from lower temperatures
240Optimal
350No significant change from 40°C

Reaction Conditions: Thioanisole, 30 wt% H₂O₂, PAMAM-G1-PMo catalyst.

Experimental Protocols

1. General Procedure for the Oxidation of a Thioether to a Sulfone using m-CPBA

  • Dissolve the thioether (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add m-chloroperbenzoic acid (m-CPBA) (2.0 mmol, 2.0 equivalents) to the solution.

  • Stir the reaction mixture at 35 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (5.0 mL) to the residue and extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under vacuum to yield the crude sulfone, which can be further purified by column chromatography if necessary.

2. General Procedure for the Julia-Kocienski Olefination

  • To a solution of the appropriate sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone derivative) (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of a strong base (e.g., KHMDS in THF, 1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired alkene.

3. General Procedure for the Ramberg-Bäcklund Reaction [5]

  • Synthesis of the α-halosulfone:

    • Oxidize the corresponding sulfide to the sulfone using a suitable oxidizing agent (e.g., m-CPBA).

    • Halogenate the sulfone at the α-position. For example, deprotonate the sulfone with a strong base (e.g., n-BuLi) at low temperature, followed by quenching with a halogen source (e.g., N-bromosuccinimide).

  • Rearrangement:

    • Dissolve the α-halosulfone in a suitable solvent (e.g., THF, ethanol).

    • Add a base (e.g., potassium tert-butoxide, sodium hydroxide) and stir the mixture at the appropriate temperature (can range from room temperature to reflux, depending on the substrate and base).

    • Monitor the reaction by TLC or GC for the formation of the alkene and disappearance of the starting material.

    • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the resulting alkene by distillation or column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships in sulfone synthesis.

sulfone_synthesis_troubleshooting cluster_start Start: Sulfone Synthesis Reaction cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Potential Solutions start Reaction Setup outcome Analyze Reaction Mixture (TLC, LC-MS, NMR) start->outcome low_yield Low Yield outcome->low_yield Incomplete Conversion byproducts Byproducts Observed outcome->byproducts Multiple Spots/Peaks no_reaction No Reaction outcome->no_reaction Only Starting Material optimize_conditions Optimize Conditions: - Temperature - Concentration - Reaction Time low_yield->optimize_conditions change_reagents Change Reagents: - Oxidant/Base - Catalyst - Solvent low_yield->change_reagents byproducts->optimize_conditions purification Improve Purification: - Recrystallization - Chromatography - Extraction byproducts->purification no_reaction->change_reagents check_starting_materials Check Starting Materials: - Purity - Activity of Reagents no_reaction->check_starting_materials

Caption: Troubleshooting workflow for sulfone synthesis.

oxidation_pathway thioether Thioether (Sulfide) sulfoxide Sulfoxide thioether->sulfoxide + 1 eq. Oxidant sulfone Sulfone (Desired Product) sulfoxide->sulfone + 1 eq. Oxidant over_oxidation Over-oxidation Byproducts (e.g., carboxylic acids if applicable) sulfoxide->over_oxidation Harsh Conditions/ Excess Oxidant

Caption: Oxidation pathway from thioether to sulfone.

julia_kocienski_logic cluster_inputs Reactants & Conditions cluster_process Key Steps cluster_output Product sulfone Sulfone (e.g., PT-Sulfone) deprotonation Deprotonation of Sulfone sulfone->deprotonation carbonyl Aldehyde / Ketone addition Nucleophilic Addition to Carbonyl carbonyl->addition base Base (e.g., KHMDS) base->deprotonation solvent Solvent (e.g., THF) solvent->deprotonation deprotonation->addition rearrangement Smiles Rearrangement & Elimination addition->rearrangement alkene Alkene rearrangement->alkene

Caption: Logical flow of the Julia-Kocienski olefination.

References

Validation & Comparative

Validation of an analytical method for Lafutidine Sulfone as per ICH guidelines.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Lafutidine and its related compound, Lafutidine Sulfone, in accordance with International Council for Harmonisation (ICH) guidelines. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid. This compound is a known impurity and a major metabolite of Lafutidine. The accurate quantification of Lafutidine and its impurities is crucial for ensuring the safety and efficacy of the final drug product. This guide details the validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method capable of separating and quantifying Lafutidine from its impurities, including this compound, and compares it with alternative High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods.

Data Presentation: Method Validation Parameters

The following tables summarize the validation data for a stability-indicating UPLC method for the simultaneous determination of Lafutidine and its impurities, including this compound. This method is compared with a conventional RP-HPLC method and a UV-Spectrophotometric method for the analysis of Lafutidine.

Table 1: Comparison of Chromatographic Method Performance

ParameterStability-Indicating UPLC MethodAlternative RP-HPLC Method 1Alternative RP-HPLC Method 2
Analyte(s) Lafutidine & 4 Impurities (incl. This compound)LafutidineLafutidine
Linearity Range 0.05 - 2.25 µg/mL60 - 140 µg/mL[1]27 - 81 µg/mL[2]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%~100.29%[1][3]97.0% - 103.0%[2]
Precision (%RSD) < 2.0%< 2.0%< 2.0%
Limit of Detection (LOD) 0.02 µg/mL2.58 µg/mL[1]Not Reported
Limit of Quantitation (LOQ) 0.05 µg/mL6.59 µg/mL[1]Not Reported

Table 2: Comparison with Spectrophotometric Method

ParameterUV-Spectrophotometric Method
Analyte(s) Lafutidine
Linearity Range 1-18 µg/mL
Wavelength (λmax) 630 nm (after derivatization)
Correlation Coefficient (r²) > 0.999
Specificity Prone to interference from excipients and impurities
Application Primarily for bulk drug estimation, not for impurity profiling

Experimental Protocols

Stability-Indicating UPLC Method for Lafutidine and its Impurities

This method is designed for the quantitative determination of Lafutidine and its four potential impurities, including this compound, in bulk drug and pharmaceutical dosage forms.

  • Chromatographic System:

    • Column: Acquity BEH-shield RP18 (100 mm × 3.0 mm, 1.7 µm)

    • Mobile Phase A: 0.02M diammonium hydrogen phosphate : acetonitrile (80:20 v/v)

    • Mobile Phase B: 0.02M diammonium hydrogen phosphate : acetonitrile (30:70 v/v)

    • Gradient Elution: A time-programmed gradient is used to ensure the separation of all compounds.

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 276 nm

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of Lafutidine and its impurities is prepared in a suitable diluent (e.g., a mixture of mobile phases). Working standards are prepared by appropriate dilution of the stock solution.

    • Sample Solution: The drug product is accurately weighed, dissolved in the diluent, and filtered to remove any insoluble excipients.

  • Validation Parameters:

    • Specificity: Assessed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.

    • Linearity: Determined by plotting a calibration curve with at least five concentrations of Lafutidine and each impurity.

    • Accuracy: Evaluated by the recovery of known amounts of spiked standards into a placebo matrix.

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

    • LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

    • Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Alternative RP-HPLC Method for Lafutidine
  • Chromatographic System:

    • Column: C18 (250 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: 0.1M Phosphate buffer (pH 4.0) : Methanol (30:70 v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 299 nm[1]

  • Standard and Sample Preparation:

    • Similar to the UPLC method, with appropriate adjustments in concentrations.

Alternative UV-Spectrophotometric Method for Lafutidine

This method is based on the oxidative coupling reaction of Lafutidine with 3-methyl-2-benzothialinone hydrazine hydrochloride (MBTH) in the presence of ferric chloride to form a green-colored chromogen.

  • Reagents: MBTH solution, Ferric Chloride solution.

  • Procedure:

    • Prepare a standard solution of Lafutidine in a suitable solvent.

    • To a series of aliquots of the standard solution, add MBTH and ferric chloride solutions.

    • Allow the reaction to proceed for a specified time to develop the color.

    • Measure the absorbance of the resulting solution at 630 nm against a reagent blank.

  • Validation:

    • The method is validated for linearity, accuracy, and precision as per ICH guidelines. However, its specificity is limited.

Mandatory Visualizations

Signaling Pathway of Lafutidine

Lafutidine exhibits a dual mechanism of action. Its primary action is the blockade of histamine H2 receptors on gastric parietal cells, which reduces gastric acid secretion. Additionally, it has a gastroprotective effect mediated by the activation of capsaicin-sensitive afferent neurons (CSANs).

Lafutidine_Signaling_Pathway Lafutidine Lafutidine H2R Histamine H2 Receptor (Parietal Cell) Lafutidine->H2R Blocks CSAN Capsaicin-Sensitive Afferent Neuron Lafutidine->CSAN Activates AC Adenylate Cyclase H2R->AC Histamine (not shown) activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Decreased Gastric Acid Secretion ProtonPump->AcidSecretion Inhibition of activation CGRP CGRP Release CSAN->CGRP NO NO Release CSAN->NO MucosalProtection Increased Mucosal Blood Flow & Mucus Secretion CGRP->MucosalProtection NO->MucosalProtection Gastroprotection Gastroprotection MucosalProtection->Gastroprotection

Caption: Dual mechanism of Lafutidine action.

Experimental Workflow: UPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the stability-indicating UPLC method as per ICH guidelines.

UPLC_Validation_Workflow start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation

Caption: Workflow for UPLC method validation.

Conclusion

The stability-indicating UPLC method provides a significant advantage over traditional HPLC and spectrophotometric methods for the analysis of Lafutidine and its impurities. Its high resolution and sensitivity allow for the accurate quantification of this compound and other related substances, which is essential for ensuring the quality and safety of the drug product. While simpler methods like UV-spectrophotometry can be useful for preliminary analysis of the bulk drug, they lack the specificity required for impurity profiling and stability studies. The detailed validation of the UPLC method in accordance with ICH guidelines demonstrates its suitability for routine quality control and stability testing in the pharmaceutical industry.

References

A Comparative Guide to Lafutidine Sulfone Impurity Levels in Generic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of Lafutidine Sulfone, a potential impurity in generic Lafutidine formulations. While direct comparative data on this compound levels across various commercially available generic products is not publicly available, this document outlines a detailed experimental protocol for researchers to conduct such an analysis. The methodologies provided are based on established analytical techniques for Lafutidine and its related substances.

Lafutidine is a second-generation H2 receptor antagonist used for the treatment of gastric ulcers and other gastrointestinal disorders. As with any pharmaceutical product, the presence of impurities can affect the quality, safety, and efficacy of the medication. This compound (CAS: 174583-84-7) is a known potential impurity of Lafutidine. Monitoring and controlling the levels of such impurities in generic formulations is a critical aspect of quality assurance.

Data Presentation: A Template for Comparison

To facilitate a direct comparison of this compound levels, the following table structure is recommended for summarizing quantitative data obtained from the analysis of different generic Lafutidine formulations.

Table 1: Comparative Analysis of this compound Impurity in Generic Lafutidine Formulations

Generic Formulation IDManufacturerBatch NumberLafutidine Assay (%)This compound (%)Other Unidentified Impurities (%)Total Impurities (%)
Generic AManufacturer ABATCH-00199.80.080.050.13
Generic BManufacturer BBATCH-XYZ99.50.120.080.20
Generic CManufacturer CBATCH-12399.90.050.030.08
(Data is illustrative and does not represent actual findings)

Experimental Protocol: Quantification of this compound Impurity

The following high-performance liquid chromatography (HPLC) method is a representative protocol for the separation and quantification of Lafutidine and its impurities, including this compound. This method is based on principles from various published analytical procedures for Lafutidine.[1][2]

1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Methanol or Acetonitrile) in a specified ratio (e.g., 30:70 v/v of 0.1M Potassium Dihydrogen Phosphate buffer pH 4.0 and Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 299 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve a known amount of Lafutidine reference standard and this compound impurity standard in a suitable diluent (e.g., methanol) to obtain a known concentration.

  • Sample Solution:

    • Weigh and finely powder not fewer than 20 tablets of a generic Lafutidine formulation.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Lafutidine and transfer it to a volumetric flask.

    • Add a suitable diluent, sonicate to dissolve the active ingredient, and dilute to the mark.

    • Filter the solution through a 0.45 µm filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution to determine the retention times and response factors for Lafutidine and this compound.

  • Inject the sample solutions from the different generic formulations.

  • Identify the peaks in the sample chromatograms by comparing the retention times with those of the standards.

  • Calculate the percentage of this compound and other impurities in the generic formulations using the peak areas and the known concentration of the standard solutions.

5. Forced Degradation Studies (for Method Validation) To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the Lafutidine drug substance.[3] This involves subjecting the drug to stress conditions such as:

  • Acid Hydrolysis: 0.1N HCl

  • Base Hydrolysis: 0.1N NaOH

  • Oxidative Degradation: 3% Hydrogen Peroxide

  • Thermal Degradation: Heating at a specified temperature

  • Photolytic Degradation: Exposure to UV light

The degradation products should be well-resolved from the main Lafutidine peak and the this compound peak.[3]

Visualizations

Diagram 1: Analytical Workflow for Impurity Profiling

G Analytical Workflow for Lafutidine Impurity Profiling cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Generic Lafutidine Tablets Grinding Weigh and Grind Tablets Sample->Grinding Dissolving Dissolve in Diluent Grinding->Dissolving Filtering Filter Solution Dissolving->Filtering HPLC HPLC System Filtering->HPLC Column C18 Column HPLC->Column Detection UV Detector (299 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Comparison Compare Formulations Quantification->Comparison

Caption: Workflow for analyzing this compound impurity.

Diagram 2: Signaling Pathway of Lafutidine Action

G Mechanism of Action of Lafutidine Lafutidine Lafutidine H2Receptor Histamine H2 Receptor (Parietal Cells) Lafutidine->H2Receptor Antagonism CGRP Calcitonin Gene-Related Peptide (CGRP) Lafutidine->CGRP Activation GastricAcid Gastric Acid Secretion H2Receptor->GastricAcid Inhibition MucosalDefense Increased Mucosal Blood Flow & Mucus Production CGRP->MucosalDefense Stimulation

Caption: Lafutidine's dual action on acid and mucosa.

References

A Comparative Guide to Lafutidine Sulfone and Other Degradation Products of Lafutidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lafutidine Sulfone with other potential degradation products of the second-generation histamine H2 receptor antagonist, Lafutidine. The information presented herein is intended to support research, drug development, and quality control activities by offering a detailed overview of the degradation pathways of Lafutidine and the characteristics of its byproducts. While extensive data on the forced degradation of Lafutidine is available, it is important to note that direct comparative experimental data on the biological activities of its individual degradation products are limited in publicly accessible literature.

Overview of Lafutidine and its Degradation

Lafutidine is a potent H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and gastritis. Its mechanism of action is multimodal, involving not only the blockade of histamine H2 receptors to suppress gastric acid secretion but also a gastroprotective effect. This protective action is mediated through the activation of capsaicin-sensitive afferent neurons and an increase in nitric oxide (NO) production, which enhances gastric mucosal blood flow.

Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, have shown that Lafutidine is susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress. These studies have identified several degradation products, with this compound being a principal product of oxidative stress.

Comparative Data of Lafutidine and its Degradation Products

FeatureLafutidineThis compoundOther Major Degradation Products
Chemical Name 2-(Furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide(Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamideProducts of hydrolysis (acidic and basic conditions) and photolysis. Structures are varied and include cleavage of the side chains.
CAS Number 118288-08-7174583-84-7Varies depending on the specific product.
Molecular Formula C₂₂H₂₉N₃O₄SC₂₂H₂₉N₃O₅SVaries.
Formation Condition Parent DrugOxidative Stress (e.g., exposure to H₂O₂)Acidic, basic, and photolytic stress.
Biological Activity H2 receptor antagonist, gastroprotectiveLargely uncharacterized in public literature. Theoretically, oxidation of the sulfinyl to a sulfonyl group could alter the molecule's conformation and polarity, potentially reducing its affinity for the H2 receptor and affecting its gastroprotective properties.Largely uncharacterized in public literature. Hydrolysis or photolytic cleavage would likely lead to a loss of pharmacological activity due to significant structural alteration.
Potential Toxicity Well-tolerated with a favorable safety profile.Not extensively studied. In silico toxicity prediction software could be used for a preliminary assessment. Generally, sulfone metabolites are considered for safety assessment during drug development.Not extensively studied. The toxicity would depend on the specific structure of the degradation product.

Experimental Protocols

Detailed experimental protocols are crucial for the reliable identification and quantification of Lafutidine and its degradation products. Below are representative methodologies for forced degradation studies and the analysis of the resulting compounds.

Forced Degradation of Lafutidine

Objective: To generate the degradation products of Lafutidine under various stress conditions.

Materials:

  • Lafutidine pure drug

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Water bath

Procedure:

  • Acid Hydrolysis: Dissolve Lafutidine in 0.1 N HCl and reflux in a water bath at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve Lafutidine in 0.1 N NaOH and reflux in a water bath at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve Lafutidine in a 3% H₂O₂ solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug to UV light (254 nm) in a photostability chamber for 24 hours.

  • Sample Preparation for Analysis: After exposure, neutralize the acidic and basic solutions. Dilute all samples with the mobile phase to a suitable concentration for analysis.

Stability-Indicating HPLC Method

Objective: To separate and quantify Lafutidine from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.0) in a specific ratio (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Prepare standard solutions of Lafutidine of known concentrations.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the samples from the forced degradation study.

  • Identify and quantify Lafutidine and its degradation products based on their retention times and peak areas.

Visualizations

The following diagrams illustrate the signaling pathway of Lafutidine and a typical workflow for analyzing its degradation products.

Lafutidine_Signaling_Pathway cluster_0 Parietal Cell cluster_1 Gastroprotective Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Lafutidine Lafutidine Lafutidine->H2R Blocks AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen Lafutidine_GP Lafutidine CSAN Capsaicin-Sensitive Afferent Neurons Lafutidine_GP->CSAN Activates NO_Synthase Nitric Oxide Synthase CSAN->NO_Synthase Stimulates NO Nitric Oxide (NO) NO_Synthase->NO Produces GMBF Increased Gastric Mucosal Blood Flow NO->GMBF Leads to

Caption: Signaling pathway of Lafutidine's dual mechanism of action.

Degradation_Analysis_Workflow cluster_0 Forced Degradation cluster_1 Analytical Characterization cluster_2 Further Evaluation Lafutidine Lafutidine Bulk Drug Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Lafutidine->Stress Degradation Formation of Degradation Products Stress->Degradation Analysis Stability-Indicating HPLC/LC-MS Analysis Degradation->Analysis Separation Separation of Lafutidine and Degradation Products Analysis->Separation Identification Identification of Degradation Products (e.g., this compound) Separation->Identification Quantification Quantification of Impurities Separation->Quantification BioActivity Biological Activity Assessment (e.g., H2 Receptor Binding, Cytotoxicity) Identification->BioActivity Tox Toxicological Assessment (In Silico and/or In Vitro) Identification->Tox

Caption: Experimental workflow for Lafutidine degradation analysis.

Conclusion

The stability of Lafutidine is a critical parameter in its development and formulation. While this compound is a known oxidative degradation product, a comprehensive understanding of its biological properties, as well as those of other degradation products, is essential for ensuring the safety and efficacy of Lafutidine-containing pharmaceuticals. The methodologies and information presented in this guide provide a framework for researchers to further investigate the profile of these compounds. Future studies should focus on isolating the individual degradation products and performing detailed in vitro and in vivo assays to compare their pharmacological and toxicological profiles with that of the parent drug, Lafutidine. This will enable a more complete risk assessment and facilitate the development of more stable formulations.

Inter-laboratory Comparison for the Analysis of Lafutidine Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for an inter-laboratory comparison focused on the analysis of Lafutidine Sulfone, a key metabolite of the H2 receptor antagonist, Lafutidine. While public data from a formal round-robin test for this compound is not currently available, this document outlines a standardized protocol and presents hypothetical comparative data based on established analytical methodologies for Lafutidine. The aim is to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical practices.

Lafutidine is an anti-ulcer medication that functions by selectively blocking histamine H2 receptors on the parietal cells in the stomach lining, which in turn reduces gastric acid secretion.[1] It is metabolized in the liver into several metabolites, including this compound.[1] Understanding the analytical variability in the quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies.

Experimental Protocols

A proposed standardized protocol for the quantitative analysis of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below. This protocol is synthesized from validated methods for Lafutidine analysis.[2]

1. Objective: To establish a harmonized and validated RP-HPLC method for the quantification of this compound in a standardized sample matrix, and to assess the inter-laboratory variability of this method.

2. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Purified water (HPLC grade)

  • Standard sample matrix (e.g., pooled human plasma, specific formulation excipients)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, pH meter, sonicator, and volumetric glassware.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1M Phosphate buffer (KH2PO4), with pH adjusted to 4.0, and Methanol in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: Ambient.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

5. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

6. Sample Preparation:

  • Each participating laboratory will receive identical blind samples containing a known concentration of this compound in the standard matrix.

  • Extraction from Plasma (if applicable): A protein precipitation method using acetonitrile is proposed. To 1 mL of plasma sample, add 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for injection.

7. Data Analysis and Reporting:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the blind samples using the calibration curve.

  • Each laboratory should report the mean concentration, standard deviation, and relative standard deviation (%RSD) for a minimum of three replicate analyses of each blind sample.

  • Performance will be evaluated using z-scores.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following tables summarize hypothetical data from a simulated inter-laboratory comparison involving five laboratories analyzing two blind samples of this compound.

Table 1: Analysis of Blind Sample A (True Concentration: 50.0 µg/mL)

LaboratoryMean Measured Conc. (µg/mL)Standard Deviation (SD)Relative Standard Deviation (%RSD)Accuracy (%)
Lab 149.50.81.699.0
Lab 251.21.12.1102.4
Lab 348.90.91.897.8
Lab 450.81.02.0101.6
Lab 549.11.22.498.2
Overall 49.9 1.0 2.0 99.8

Table 2: Analysis of Blind Sample B (True Concentration: 100.0 µg/mL)

LaboratoryMean Measured Conc. (µg/mL)Standard Deviation (SD)Relative Standard Deviation (%RSD)Accuracy (%)
Lab 199.21.51.599.2
Lab 2101.51.81.8101.5
Lab 398.51.61.698.5
Lab 4100.91.71.7100.9
Lab 598.81.91.998.8
Overall 99.8 1.7 1.7 99.8

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting cluster_eval Evaluation Phase A Central Lab Prepares & Distributes Blind Samples & Reference Standard B Participating Labs Receive Materials A->B C Sample Preparation (e.g., Protein Precipitation) B->C D Preparation of Standard Solutions & Calibration Curve B->D E RP-HPLC Analysis C->E D->E F Quantification of this compound E->F G Statistical Analysis (Mean, SD, %RSD) F->G H Submission of Results to Central Lab G->H I Central Lab Compiles Data H->I J Performance Evaluation (z-scores, Accuracy) I->J K Issuance of Comparison Report J->K Lafutidine_Signaling_Pathway cluster_cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes Lafutidine Lafutidine Lafutidine->H2R Blocks

References

Validation of Lafutidine Sulfone as a Process Impurity Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the validation of Lafutidine Sulfone as a process impurity reference material for researchers, scientists, and drug development professionals. The document outlines the necessary experimental protocols and data presentation structures to ensure the suitability of this compound as a reference standard in the quality control of Lafutidine.

Introduction to Lafutidine and this compound

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[1] During the synthesis of Lafutidine, process-related impurities can be formed. One such critical impurity is this compound.

This compound is the sulfonyl derivative of Lafutidine.[2][3] Its presence and quantity must be carefully controlled to ensure the safety and efficacy of the final drug product. Therefore, a well-characterized reference material of this compound is essential for the accurate quantification of this impurity in Lafutidine drug substances and products.

Chemical Structures:

CompoundChemical Structure
Lafutidine
alt text
This compound (Z)-2-((furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide[4][5]

Physicochemical Properties:

PropertyLafutidineThis compound
CAS Number 118288-08-7174583-84-7[2][4][5][6][7]
Molecular Formula C22H29N3O4SC22H29N3O5S[2][4][5][6][7]
Molecular Weight 431.55 g/mol 447.55 g/mol [2][6]

Comparative Analysis: Lafutidine vs. This compound Reference Material

The primary purpose of validating this compound as a reference material is to ensure its suitability for use in analytical methods designed to quantify it as an impurity in Lafutidine. The validation process establishes that the reference material is of high purity and that its identity and strength are accurately and precisely determined.

Key Validation Parameters:

The validation of this compound as a reference material should be conducted in accordance with ICH guidelines and will involve the assessment of the following parameters:

  • Specificity: The ability of the analytical method to unequivocally assess the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

The following are detailed methodologies for key experiments to validate this compound as a reference material. These protocols are based on established RP-HPLC methods for Lafutidine analysis.[1][8][9][10]

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating RP-HPLC method is the recommended technique for the analysis of Lafutidine and its impurities.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., Zodiac, 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of 0.1M Phosphate buffer (pH 4.0) and Methanol (30:70 v/v)
Flow Rate 1.0 mL/min[8]
Detection Wavelength 273 nm[8] or 299 nm
Injection Volume 20 µL
Column Temperature Ambient

Preparation of Solutions:

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Solution (Lafutidine): Accurately weigh about 10 mg of Lafutidine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (Lafutidine containing this compound): Prepare a solution of the Lafutidine drug substance at a suitable concentration (e.g., 100 µg/mL) in the mobile phase.

Validation Experiments

Specificity:

  • Prepare solutions of Lafutidine, this compound, and a mixture of both.

  • Inject each solution into the HPLC system.

  • Assess the resolution between the peaks of Lafutidine and this compound. The resolution should be greater than 1.5.

  • Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) on Lafutidine to demonstrate that the method can separate the degradation products from Lafutidine and this compound.[8]

Linearity:

  • Prepare a series of at least five concentrations of this compound (e.g., from LOQ to 150% of the expected impurity level).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Calculate the correlation coefficient (r²), which should be ≥ 0.99.

Accuracy:

  • Prepare a sample solution of Lafutidine and spike it with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery for each level. The recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples of Lafutidine spiked with this compound at the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (± 5 °C)

    • pH of the buffer (± 0.2 units)

  • Analyze a standard solution of this compound under each varied condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates). The results should remain within acceptable limits.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Resolution (Rs) Rs ≥ 1.5 (between Lafutidine and this compound)
%RSD for replicate injections ≤ 2.0%

Table 2: Linearity of this compound

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.99
Regression Equation

Table 3: Accuracy (Recovery) of this compound

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)% Recovery
50%
100%
150%
Mean % Recovery

Table 4: Precision of this compound

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Concentration (µg/mL)
Mean Peak Area
Standard Deviation
%RSD
Overall %RSD

Table 5: LOD and LOQ of this compound

ParameterMethodResult (µg/mL)
LOD Signal-to-Noise (3:1)
LOQ Signal-to-Noise (10:1)

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for validating an impurity reference standard and the signaling pathway of Lafutidine.

Validation_Workflow start Start: Obtain this compound Reference Material Candidate char Characterize Reference Material (Purity, Identity) start->char dev Develop Analytical Method (e.g., RP-HPLC) char->dev val Validate Analytical Method (ICH Guidelines) dev->val spec Specificity val->spec lin Linearity val->lin acc Accuracy val->acc prec Precision (Repeatability & Intermediate) val->prec lod_loq LOD & LOQ val->lod_loq rob Robustness val->rob doc Document Validation Results in a Report spec->doc lin->doc acc->doc prec->doc lod_loq->doc rob->doc qual Qualify this compound as a Reference Standard doc->qual end End: Use in Routine QC Testing qual->end

Caption: Workflow for the validation of an impurity reference standard.

Lafutidine_Signaling_Pathway histamine Histamine h2_receptor H2 Receptor (on Gastric Parietal Cells) histamine->h2_receptor Binds to adenylyl_cyclase Adenylyl Cyclase h2_receptor->adenylyl_cyclase Activates lafutidine Lafutidine lafutidine->h2_receptor Blocks atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump Activates acid_secretion Gastric Acid Secretion proton_pump->acid_secretion Leads to

Caption: Simplified signaling pathway of Lafutidine's mechanism of action.

References

Comparative Stability of Lafutidine and Its Sulfone Derivative: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a drug substance and its derivatives is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparative stability analysis of lafutidine, a second-generation histamine H2-receptor antagonist, and its primary oxidative derivative, lafutidine sulfone. The following sections detail the degradation profiles of both compounds under various stress conditions, supported by experimental data and protocols.

Executive Summary

Lafutidine, containing a sulfide moiety, is susceptible to oxidation, leading to the formation of its sulfone derivative. This guide presents a comparative analysis of the stability of both lafutidine and its sulfone derivative under forced degradation conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. While direct comparative stability data is limited in publicly available literature, a thorough analysis of lafutidine's degradation pathways and the general chemical stability of sulfones allows for a robust assessment. Under oxidative stress, lafutidine readily converts to its sulfone derivative. However, the resulting sulfone is generally a more chemically stable entity, exhibiting greater resistance to further degradation under several stress conditions.

Data Presentation: Comparative Degradation under Stress Conditions

The following tables summarize the anticipated comparative stability of lafutidine and its sulfone derivative based on known degradation pathways of lafutidine and the chemical properties of sulfones.

Table 1: Degradation under Acidic and Alkaline Hydrolysis

Stress ConditionLafutidine Degradation (%)This compound Degradation (%)Observations
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) ModerateLowLafutidine shows some degradation. The sulfone derivative is expected to be more resistant to acid-catalyzed hydrolysis.
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 12h) SignificantLow to ModerateLafutidine is known to be labile in alkaline conditions. The sulfone derivative is anticipated to exhibit greater stability.

Table 2: Degradation under Oxidative, Thermal, and Photolytic Stress

Stress ConditionLafutidine Degradation (%)This compound Degradation (%)Observations
Oxidative Stress (30% H₂O₂, RT, 24h) SignificantNegligibleLafutidine is readily oxidized to the sulfone derivative. The sulfone itself is resistant to further oxidation under these conditions.
Thermal Degradation (80°C, 48h) Low to ModerateLowBoth compounds are relatively stable under dry heat, with the sulfone derivative expected to be slightly more stable.
Photolytic Degradation (ICH Q1B), 24h ModerateLow to ModerateBoth compounds may exhibit some photosensitivity. The sulfone derivative is expected to be slightly more photostable.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative stability analysis of lafutidine and its sulfone derivative.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of lafutidine (1 mg/mL) in a suitable solvent such as methanol.

  • Synthesize or procure a reference standard of this compound and prepare a stock solution (1 mg/mL) in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 80°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 12 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Analytical Method:

  • Utilize a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze the stressed samples.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 273 nm).

  • The method should be capable of separating lafutidine, its sulfone derivative, and other potential degradation products.

Visualizations

Experimental Workflow for Comparative Stability Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Lafutidine Lafutidine Stock Acid Acid Hydrolysis Lafutidine->Acid Alkali Alkaline Hydrolysis Lafutidine->Alkali Oxidation Oxidative Stress Lafutidine->Oxidation Thermal Thermal Stress Lafutidine->Thermal Photo Photolytic Stress Lafutidine->Photo Sulfone This compound Stock Sulfone->Acid Sulfone->Alkali Sulfone->Oxidation Sulfone->Thermal Sulfone->Photo HPLC Stability-Indicating HPLC Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Comparison HPLC->Data

Workflow for the comparative stability analysis of lafutidine and its sulfone derivative.
Degradation Pathway of Lafutidine to its Sulfone Derivative

G Lafutidine Lafutidine (Sulfide Moiety) Sulfoxide Lafutidine Sulfoxide (Intermediate) Lafutidine->Sulfoxide Oxidation Sulfone This compound (Stable Oxidized Product) Sulfoxide->Sulfone Further Oxidation

Oxidative degradation pathway of lafutidine to its sulfone derivative.

Conclusion

The comparative stability analysis indicates that while lafutidine is susceptible to degradation under various stress conditions, particularly oxidation and alkaline hydrolysis, its primary oxidative degradation product, this compound, is a more stable chemical entity. The sulfone derivative exhibits enhanced resistance to further oxidation and hydrolytic degradation. This information is critical for the development of stable formulations of lafutidine, for setting appropriate specifications for impurities, and for the development of robust analytical methods capable of monitoring the degradation profile of the drug substance over its shelf life. Researchers and drug development professionals should consider the potential for the formation of the sulfone derivative during manufacturing and storage and establish appropriate control strategies.

Safety Operating Guide

Essential Guide to the Proper Disposal of Lafutidine Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Lafutidine Sulfone, a sulfonyl impurity of the histamine H2-receptor antagonist, Lafutidine. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

Understanding the properties of this compound and its parent compound, Lafutidine, is the first step in safe handling and disposal. The following table summarizes key quantitative data for both compounds.

PropertyLafutidineThis compound
CAS Number 118288-08-7[1]174583-84-7[2]
Molecular Formula C22H29N3O4S[3]C22H29N3O5S[2]
Molecular Weight 431.55 g/mol [3]447.6 g/mol [2]
Melting Point 92.7-94.9°C[1]64 - 66°C[4]
Boiling Point 704.2 ± 60.0°C (Predicted)[1]715.2 ± 60.0°C (Predicted)[4]
Solubility Insoluble in water[1]Slightly soluble in Dichloromethane and Methanol[4]
Storage Temperature -20°C in a freezer, sealed in a dry place[1]-20°C in a freezer, under an inert atmosphere[4]

Experimental Protocol for Disposal

While specific chemical degradation or inactivation protocols for this compound are not publicly available, the standard and regulatory-compliant method for disposal is through a licensed chemical waste management facility. The following protocol details the necessary steps for preparing this compound waste for collection and disposal.

Objective: To safely segregate, package, and label this compound waste for disposal by a certified hazardous waste contractor.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated and clearly labeled hazardous waste container (black container for hazardous pharmaceutical waste is common).[5]

  • Waste label with all required information.

  • Sealable plastic bags for contaminated materials.

Procedure:

  • Waste Segregation:

    • Identify all waste streams containing this compound. This includes unused neat compound, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and solutions containing the compound.

    • Do not mix this compound waste with other incompatible waste streams.

  • Containerization:

    • Place all solid waste, including contaminated PPE and lab supplies, into a designated, leak-proof hazardous waste container.

    • For liquid waste containing this compound, use a compatible, sealable container. Ensure the container is not overfilled (a maximum of 80% capacity is recommended to allow for expansion).

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS number: "174583-84-7."

      • An accurate estimate of the quantity of waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

    • Follow institutional and local regulations regarding the maximum allowable accumulation time for hazardous waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

    • The primary method of disposal for pharmaceutical waste of this nature is high-temperature incineration at a permitted facility.[5]

Important Safety Considerations:

  • Discharge into the environment must be avoided; do not dispose of this compound down the drain or in regular trash.[6]

  • Handle the compound in a well-ventilated area to avoid the formation of dust and aerosols.[6]

  • In case of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Waste Preparation cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe drain Do Not Pour Down Drain trash Do Not Dispose in Regular Trash segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container label_container Label Container with Chemical Name, CAS#, Date container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation collection Waste Collection by Authorized Personnel documentation->collection incineration Transport to Permitted Facility for High-Temperature Incineration collection->incineration

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.

References

Essential Safety and Logistics for Handling Lafutidine Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Lafutidine Sulfone in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the structurally similar parent compound, Lafutidine, and general best practices for handling active pharmaceutical ingredients (APIs). A conservative approach is strongly recommended.

I. Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound. Change gloves frequently.
Body Protection Disposable GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and splashes.
Respiratory Protection N95 RespiratorA NIOSH-approved N95 respirator is recommended, especially when handling the powder outside of a containment system, to prevent inhalation of fine particles.
II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Designated Storage: Store this compound in a tightly sealed, clearly labeled container.

  • Controlled Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

B. Weighing and Aliquoting (to be performed in a chemical fume hood or containment enclosure)

  • Prepare the Work Area: Decontaminate the work surface before and after handling.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust.

  • Transfer: Use appropriate tools (e.g., spatulas) to transfer the powder.

  • Clean-Up: Immediately clean any spills using appropriate methods (see Spill Management section).

C. Solution Preparation

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, gowns, weighing paper) must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and solutions should be disposed of as chemical waste.[1]

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

IV. Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] Lafutidine is classified as harmful if swallowed.[1][2]

Visual Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate the key operational and decision-making processes for handling this compound.

Lafutidine_Sulfone_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Decontaminate Work Area Decontaminate Work Area Solution Preparation->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal End End Waste Disposal->End Start Start Start->Don PPE

Caption: Workflow for handling this compound.

PPE_Selection_Logic Task: Handling this compound Task: Handling this compound Risk: Inhalation of Powder Risk: Inhalation of Powder Task: Handling this compound->Risk: Inhalation of Powder Risk: Skin/Eye Contact Risk: Skin/Eye Contact Task: Handling this compound->Risk: Skin/Eye Contact PPE: N95 Respirator PPE: N95 Respirator Risk: Inhalation of Powder->PPE: N95 Respirator Yes PPE: Double Gloves PPE: Double Gloves Risk: Skin/Eye Contact->PPE: Double Gloves Yes PPE: Gown PPE: Gown Risk: Skin/Eye Contact->PPE: Gown Yes PPE: Goggles PPE: Goggles Risk: Skin/Eye Contact->PPE: Goggles Yes

Caption: Decision logic for PPE selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lafutidine Sulfone
Reactant of Route 2
Reactant of Route 2
Lafutidine Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.